5-bromo-3-phenyl-1H-pyrrolo[2,3-b]pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-3-phenyl-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN2/c14-10-6-11-12(8-16-13(11)15-7-10)9-4-2-1-3-5-9/h1-8H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OADRBDVURCEKRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CNC3=C2C=C(C=N3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
5-bromo-3-phenyl-1H-pyrrolo[2,3-b]pyridine physical and chemical properties
[1]
Executive Summary
5-Bromo-3-phenyl-1H-pyrrolo[2,3-b]pyridine (CAS: 875639-71-7), often referred to as 5-bromo-3-phenyl-7-azaindole , represents a critical scaffold in medicinal chemistry. As a bioisostere of the indole and purine ring systems, the 7-azaindole core is privileged in kinase inhibitor discovery, particularly for targets such as Janus Kinases (JAK) , Fibroblast Growth Factor Receptors (FGFR) , and B-Raf .
This guide details the compound's dual-functional nature: the C3-phenyl group provides hydrophobic pocket occupancy (gatekeeper residues), while the C5-bromine serves as a versatile synthetic handle for further diversification via cross-coupling reactions.
Physicochemical Profile
The following data aggregates experimental values from analogous 7-azaindole derivatives and computational predictions where specific experimental data is proprietary.
| Property | Value / Description | Notes |
| CAS Number | 875639-71-7 | Unique Identifier |
| Molecular Formula | C₁₃H₉BrN₂ | |
| Molecular Weight | 273.13 g/mol | Isotopic pattern: ~1:1 ratio (273/275) |
| Appearance | Off-white to pale yellow solid | Typical of halogenated azaindoles |
| Melting Point | >180°C (Predicted) | Parent 5-bromo-7-azaindole melts at 178-182°C; phenyl group increases rigidity.[1] |
| Solubility | DMSO (>20 mg/mL), DMF, Hot Ethanol | Low aqueous solubility (<0.1 mg/mL) |
| pKa (Pyrrole NH) | ~13.0 | Acidic proton, deprotonatable by NaH/KOtBu |
| pKa (Pyridine N) | ~4.6 | Weakly basic; protonates in strong acid |
| LogP | 3.2 - 3.5 (Predicted) | Lipophilic; suitable for membrane permeability |
Spectroscopic Signature (Diagnostic)
-
¹H NMR (DMSO-d₆): The 7-azaindole core exhibits a characteristic downfield singlet for H-6 (~8.3 ppm) and a doublet for H-4 (~8.0 ppm). The phenyl group appears as a multiplet at 7.3–7.6 ppm. The pyrrole NH is typically broad around 12.0 ppm.
-
MS (ESI): Distinctive doublet [M+H]⁺ peaks at m/z 273 and 275 due to ⁷⁹Br/⁸¹Br isotopes.
Chemical Reactivity & Synthesis[2][3][4][5][6][7]
The synthesis of 5-bromo-3-phenyl-1H-pyrrolo[2,3-b]pyridine requires navigating the differential reactivity of the pyrrole (electron-rich) and pyridine (electron-poor) rings.
Retrosynthetic Logic
Direct bromination of 3-phenyl-7-azaindole is challenging due to the deactivating nature of the pyridine ring. The most robust route utilizes a regioselective Suzuki coupling on a di-halogenated intermediate.
Synthetic Workflow (Step-by-Step)[3]
Step 1: C3-Iodination of 5-bromo-7-azaindole
The C3 position is the most nucleophilic site. We install an iodine atom here because the C-I bond is more reactive than the C-Br bond in subsequent Pd-catalyzed steps.
-
Reagents: 5-bromo-1H-pyrrolo[2,3-b]pyridine, N-Iodosuccinimide (NIS), DMF.
-
Protocol:
-
Dissolve 5-bromo-7-azaindole (1.0 eq) in DMF (0.2 M).
-
Cool to 0°C. Add NIS (1.05 eq) portion-wise.
-
Stir at RT for 2–4 hours. Monitor by LCMS (disappearance of SM).
-
Workup: Pour into ice water. Filter the precipitate.[2] Wash with water and hexanes.
-
Product: 5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine.
-
Step 2: Selective Suzuki-Miyaura Coupling
This is the critical step. We utilize the reactivity difference: C3-I > C5-Br . By using mild conditions, we couple the phenyl ring to C3 without disturbing the C5-bromine.
-
Reagents: 5-bromo-3-iodo-intermediate, Phenylboronic acid, Pd(dppf)Cl₂, Na₂CO₃ (aq), 1,4-Dioxane.
-
Protocol:
-
Charge a reaction vessel with 5-bromo-3-iodo-7-azaindole (1.0 eq), Phenylboronic acid (1.1 eq), and Pd(dppf)Cl₂ (0.05 eq).
-
Add 1,4-Dioxane and 2M Na₂CO₃ (3:1 ratio). Degas with Argon for 10 mins.
-
Heat to 60–70°C . Note: Do not exceed 80°C to avoid reacting the C5-Bromine.
-
Monitor strictly by LCMS. Stop immediately upon consumption of the iodo-starting material.
-
Purification: Silica gel chromatography (Gradient: 0–50% EtOAc in Hexanes).
-
Synthesis Visualization
The following diagram illustrates the differential reactivity logic:
Figure 1: Synthetic route exploiting halogen reactivity differences to ensure regioselectivity.
Biological Relevance & Mechanism
The 7-azaindole scaffold is a privileged structure in kinase inhibition due to its ability to mimic the purine ring of ATP.
Binding Mode
-
Hinge Region: The N1 (pyrrole) and N7 (pyridine) atoms form a donor-acceptor hydrogen bond pair with the kinase hinge region (e.g., Glu/Leu backbone residues).
-
Gatekeeper Interaction: The 3-phenyl group is positioned to interact with the hydrophobic pocket adjacent to the gatekeeper residue. This interaction often dictates selectivity (e.g., against T315I mutants in BCR-ABL or specific FGFR isoforms).
-
Solvent Front: The 5-bromo substituent points towards the solvent-exposed region, making it an ideal vector for attaching solubilizing groups (morpholine, piperazine) in later drug optimization stages.
Target Pathways
This specific scaffold is relevant in the development of inhibitors for:
-
FGFR (Fibroblast Growth Factor Receptor): Implicated in gastric and breast cancers.
-
c-Met: Hepatocyte growth factor receptor.
-
JAK Family: Autoimmune disease targets.
Figure 2: Pharmacophore mapping of the scaffold within the ATP-binding pocket of protein kinases.
Safety and Handling (GHS)
While specific toxicological data for this derivative is limited, it should be handled as a potent bioactive agent.
References
-
Starha, P. et al. (2013).[2] 5-Bromo-1H-pyrrolo[2,3-b]pyridine. Acta Crystallographica Section E. Available at: [Link] (Structural data on the core scaffold).
- Song, J.J. et al. (2002). Organometallic Methods for the Synthesis of 7-Azaindoles. Journal of Organic Chemistry. (Fundamental reactivity of C3 vs C5 halogens).
- Miyaura, N. & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. (Protocol basis for Step 2).
The Pyrrolo[2,3-b]pyridine Scaffold in Targeted Therapeutics: A Senior Application Scientist’s Guide to Design, Synthesis, and Target Engagement
Executive Summary: The Bioisosteric Power of 7-Azaindole
In modern medicinal chemistry, scaffold hopping is a critical strategy for bypassing intellectual property constraints, improving pharmacokinetic (PK) properties, and enhancing target selectivity. Among the most privileged heterocyclic motifs is the pyrrolo[2,3-b]pyridine scaffold, commonly referred to as 7-azaindole .
As a bioisostere of both indole and purine, 7-azaindole replaces the C7-H of an indole with a nitrogen atom. This seemingly simple sp² CH to sp² N substitution fundamentally alters the molecule's physicochemical profile. The electron-withdrawing nature of the pyridine nitrogen lowers the pKa of the pyrrole N-H, modulates lipophilicity (cLogP), and significantly improves aqueous solubility compared to its indole counterpart. More importantly, it creates a highly specific donor-acceptor bidentate hydrogen-bonding motif that is exquisitely tailored for the ATP-binding hinge region of kinases[1].
This whitepaper provides an in-depth technical analysis of the pyrrolo[2,3-b]pyridine scaffold, detailing its mechanistic rationale in kinase inhibition, summarizing quantitative structure-activity relationship (SAR) data, and providing field-proven, self-validating synthetic protocols for its functionalization.
Structural Rationale & Target Engagement
The Hinge-Binding Paradigm
The majority of small-molecule kinase inhibitors are designed as ATP competitors. They must anchor themselves within the deep cleft between the N- and C-terminal lobes of the kinase catalytic domain. The 7-azaindole core excels in this environment because it acts as a perfect hinge-binding motif[1].
-
Hydrogen Bond Donor: The N1-H of the pyrrole ring donates a hydrogen bond to the carbonyl oxygen of the kinase hinge backbone.
-
Hydrogen Bond Acceptor: The N7 atom of the pyridine ring accepts a hydrogen bond from the backbone amide N-H.
This bidentate interaction is a primary driver of potency. For instance, in the development of Pim-2 kinase inhibitors, replacing the 7-azaindole core with a standard indole ring (which lacks the N7 acceptor) resulted in a dramatic 40-fold loss in inhibitory potency[1].
Quantitative SAR Data Summary
To illustrate the clinical and biochemical efficacy of the pyrrolo[2,3-b]pyridine scaffold, Table 1 summarizes key quantitative data across various validated targets.
Table 1: Comparative SAR and Efficacy Data of Pyrrolo[2,3-b]pyridine Derivatives
| Compound / Scaffold | Target Kinase | IC₅₀ (nM) | Scaffold Type | Mechanistic Note | Reference |
| Vemurafenib | BRAF V600E | ~31 | Pyrrolo[2,3-b]pyridine | ATP-competitive; targets V600E mutation specifically. | [2] |
| Pexidartinib | CSF1R | ~20 | Pyrrolo[2,3-b]pyridine | FDA-approved for tenosynovial giant cell tumor. | [3] |
| Pim-2 Inhibitor | Pim-2 | 1.3 | Pyrrolo[2,3-b]pyridine | Bidentate hinge-binding validation. | [1] |
| Pim-2 Analog | Pim-2 | ~52 | Indole (Bioisostere) | 40-fold drop due to loss of N7 acceptor. | [1] |
Clinical Validation: Vemurafenib and the BRAF Pathway
The most prominent clinical validation of the 7-azaindole scaffold is 2[2]. Developed using structure-based drug design, vemurafenib specifically targets the BRAF V600E mutation—an oncogenic driver present in approximately 50% of melanomas[2].
By anchoring its pyrrolo[2,3-b]pyridine core into the ATP-binding site of the mutated BRAF kinase, vemurafenib halts the downstream phosphorylation cascade of the MAPK/ERK pathway, inducing apoptosis in malignant cells while sparing wild-type cells.
Caption: BRAF/MEK/ERK signaling cascade inhibited by vemurafenib via ATP-competitive binding.
Synthetic Workflows & Experimental Methodologies
Functionalizing the pyrrolo[2,3-b]pyridine scaffold requires precise control over regioselectivity. The electron-deficient nature of the pyridine ring makes electrophilic aromatic substitution difficult, meaning functionalization is typically achieved via transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions) on pre-halogenated starting materials[3].
Workflow Visualization
Caption: Four-step synthetic workflow for functionalizing the pyrrolo[2,3-b]pyridine scaffold.
Detailed Protocol: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
To ensure scientific integrity, the following protocol for the arylation of 5-bromo-1H-pyrrolo[2,3-b]pyridine is designed as a self-validating system. Every step includes the underlying chemical causality to guide the medicinal chemist in troubleshooting and optimization[2].
Reagents:
-
5-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 eq)
-
Arylboronic acid (e.g., 4-chlorophenylboronic acid) (1.2 eq)
-
K₂CO₃ (2.0 eq)
-
Pd(dppf)Cl₂·CH₂Cl₂ (0.1 eq)
-
Anhydrous 1,4-Dioxane / H₂O (4:1 v/v)
Step-by-Step Methodology:
-
Reagent Preparation & Degassing:
-
Action: In a Schlenk flask, dissolve 5-bromo-1H-pyrrolo[2,3-b]pyridine and the arylboronic acid in the dioxane/water mixture. Sparge the solution with argon gas for 15 minutes.
-
Causality: Dioxane provides an optimal boiling point (101°C) for thermal activation while solubilizing both the polar boronic acid and the lipophilic scaffold. Degassing is critical; ambient oxygen will rapidly oxidize the active Pd(0) species to an inactive Pd(II) state and promote the unwanted oxidative homocoupling of the boronic acid.
-
-
Base Activation:
-
Action: Add K₂CO₃ to the degassed solution.
-
Causality: The carbonate base coordinates with the empty p-orbital of the boronic acid to form a negatively charged, electron-rich boronate complex. This "ate" complex significantly increases the nucleophilicity of the aryl group, which is an absolute requirement for the transmetalation step onto the palladium center.
-
-
Catalyst Introduction & Thermal Cycling:
-
Action: Add Pd(dppf)Cl₂·CH₂Cl₂ under a positive stream of argon. Seal the flask and heat to 80°C with vigorous stirring for 12 hours.
-
Causality: The dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand features a large bite angle that sterically stabilizes the palladium center, preventing the aggregation and precipitation of inactive "palladium black." Heating to 80°C provides the necessary activation energy to break the highly stable C-Br bond on the electron-deficient pyridine ring during the oxidative addition phase.
-
-
Self-Validation (Reaction Monitoring):
-
Action: At 4 hours and 12 hours, withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.
-
Causality: LC-MS provides definitive confirmation of product formation by tracking the disappearance of the starting material mass [M+H]⁺ and the appearance of the product mass. If starting material persists, it indicates either catalyst death (requiring a second spike of Pd) or incomplete boronate formation.
-
-
Workup and Isolation:
-
Action: Cool the reaction to room temperature, concentrate in vacuo to remove dioxane, and partition the residue between Ethyl Acetate (EtOAc) and water. Extract the aqueous layer twice with EtOAc. Combine organic layers, dry over anhydrous Na₂SO₄, filter, and purify via silica gel flash chromatography.
-
Causality: The aqueous wash effectively removes the inorganic salts (K₂CO₃) and borate byproducts. Drying over Na₂SO₄ prevents water from interfering with the resolution of the subsequent silica gel chromatography.
-
Conclusion
The pyrrolo[2,3-b]pyridine scaffold represents a masterclass in bioisosteric design. By strategically introducing a nitrogen atom into the indole core, medicinal chemists can unlock superior aqueous solubility, favorable pharmacokinetic profiles, and highly specific bidentate interactions with kinase hinge regions. As demonstrated by the clinical success of vemurafenib and pexidartinib, mastering the synthetic functionalization of 7-azaindole remains a foundational skill for modern drug discovery professionals.
References
1.1. J-Stage. 2.3. National Institutes of Health (PMC). 3. 2. National Institutes of Health (PMC).
Sources
- 1. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [jstage.jst.go.jp]
- 2. Development of [11C]vemurafenib employing a carbon-11 carbonylative Stille coupling and preliminary evaluation in mice bearing melanoma tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Prominence of the 1H-pyrrolo[2,3-b]pyridine Scaffold in Drug Discovery
An In-Depth Technical Guide on the Biological Activity of 5-bromo-3-phenyl-1H-pyrrolo[2,3-b]pyridine and Its Derivatives
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry. Its structural resemblance to purine has made it a versatile core for developing a wide range of biologically active compounds.[1][2] The fusion of a pyrrole and a pyridine ring creates a unique electronic and steric environment, enabling it to interact with various biological targets. Derivatives of this scaffold are found in numerous approved drugs and clinical candidates, demonstrating their therapeutic potential across different disease areas, including oncology, neuroscience, and infectious diseases.[1][3]
This guide focuses on the biological activities associated with the 5-bromo-3-phenyl-1H-pyrrolo[2,3-b]pyridine core structure. While direct studies on this exact molecule are limited, extensive research on its closely related derivatives provides a wealth of information. By analyzing the biological effects of compounds featuring this core, we can elucidate its potential as a foundation for novel therapeutic agents. The strategic placement of a bromine atom at the 5-position and a phenyl group at the 3-position significantly influences the molecule's physicochemical properties and its interactions with target proteins. This guide will delve into the synthesis, mechanisms of action, and key biological activities of this important class of compounds, with a focus on their applications in cancer and neurodegenerative diseases.
Synthetic Strategies for 1H-pyrrolo[2,3-b]pyridine Derivatives
The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives is a well-established area of organic chemistry, with several versatile methods available. A common approach involves the construction of the pyrrole ring onto a pre-functionalized pyridine precursor. The following diagram and protocol outline a general and widely used synthetic route.
Caption: A generalized synthetic workflow for the 1H-pyrrolo[2,3-b]pyridine core.
Representative Synthetic Protocol
This protocol describes a common method for synthesizing the 1H-pyrrolo[2,3-b]pyridine scaffold, which can be adapted to produce various derivatives, including the 5-bromo-3-phenyl variant.
Step 1: Synthesis of the Pyrrolo[2,3-b]pyridine Intermediate
-
Reactants: Start with a suitably substituted 2-aminopyridine (e.g., 2-amino-5-bromopyridine) and an α-haloketone (e.g., 2-bromo-1-phenylethanone).
-
Solvent: Dissolve the 2-aminopyridine in a suitable solvent such as methanol.
-
Reaction: Add the α-haloketone to the solution.
-
Reflux: Heat the reaction mixture to reflux for a specified period (typically 2-4 hours).
-
Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the mixture and add an aqueous solution of sodium hydroxide to neutralize. Extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude intermediate.
Step 2: Cyclization to form the 1H-pyrrolo[2,3-b]pyridine Core
-
Reagent: Treat the intermediate with a base, such as potassium tert-butoxide, in a suitable solvent like tert-butanol.
-
Heating: Heat the reaction mixture at an elevated temperature (e.g., 85°C) for approximately 1 hour.[4]
-
Quenching: Cool the reaction mixture to room temperature and pour it into a mixture of ice and water to precipitate the product.
-
Isolation: Collect the precipitate by filtration, wash with water, and air dry.
-
Final Purification: Dissolve the solid in a solvent like dichloromethane, dry over anhydrous sodium sulfate, and evaporate the solvent. Further purification can be achieved by trituration with a solvent like diethyl ether to yield the final 1H-pyrrolo[2,3-b]pyridine derivative.[4]
Key Biological Activities and Mechanisms of Action
Derivatives of the 5-bromo-3-phenyl-1H-pyrrolo[2,3-b]pyridine scaffold have demonstrated significant potential in several therapeutic areas, most notably in oncology. Their primary mechanism of action often involves the inhibition of key protein kinases that are critical for cancer cell survival and proliferation.
Anticancer Activity: A Multi-faceted Approach
The 1H-pyrrolo[2,3-b]pyridine core serves as an excellent "hinge-binder" motif for ATP-competitive kinase inhibitors. This allows for potent and often selective inhibition of various kinases implicated in cancer.
1. Kinase Inhibition: Targeting Dysregulated Signaling Pathways
-
Fibroblast Growth Factor Receptor (FGFR) Inhibition: Abnormal activation of the FGFR signaling pathway is a key driver in various cancers, including breast, lung, and bladder cancer.[5][6] This pathway regulates cell proliferation, migration, and angiogenesis.[5] Derivatives of 1H-pyrrolo[2,3-b]pyridine have been developed as potent inhibitors of FGFR1, 2, and 3.[5][6] The 1H-pyrrolo[2,3-b]pyridine motif effectively binds to the hinge region of the kinase domain. The bromine atom at the 5-position can be strategically utilized to form hydrogen bonds with amino acid residues like G485 in the hydrophobic pocket, thereby enhancing inhibitory activity.[5]
Caption: Inhibition of the FGFR signaling pathway by 1H-pyrrolo[2,3-b]pyridine derivatives.
-
Traf2 and Nck-Interacting Kinase (TNIK) Inhibition: TNIK is a serine-threonine kinase that plays a crucial role in colorectal cancer progression. Several 1H-pyrrolo[2,3-b]pyridine compounds have been identified as potent TNIK inhibitors, with some exhibiting IC50 values in the nanomolar range.[7][8] These inhibitors are being explored as potential therapeutics for colorectal cancer.
-
Glycogen Synthase Kinase-3β (GSK-3β) Inhibition: While primarily investigated in the context of Alzheimer's disease, GSK-3β is also a target in some cancers. Pyrrolo[2,3-b]pyridine derivatives have shown potent GSK-3β inhibitory activity, highlighting the scaffold's versatility.[9]
| Compound Class | Target Kinase | Reported IC50 Values | Therapeutic Area | Reference |
| 1H-pyrrolo[2,3-b]pyridine derivatives | FGFR1, 2, 3 | 7 nM, 9 nM, 25 nM respectively (for compound 4h) | Cancer | [5][6] |
| 1H-pyrrolo[2,3-b]pyridine derivatives | TNIK | < 1 nM for some compounds | Cancer | [7] |
| Pyrrolo[2,3-b]pyridine derivatives | GSK-3β | 0.22 nM (for compound 41) | Alzheimer's Disease | [9] |
2. Cytotoxicity and Pro-Apoptotic Activity
Beyond specific kinase inhibition, these compounds exhibit broad cytotoxic effects against various human cancer cell lines, including lung (A549), cervical (HeLa), and breast (MDA-MB-231, 4T1) cancers.[5][6][10] The growth inhibition is often observed at micromolar to nanomolar concentrations.[10]
The mechanism underlying this cytotoxicity frequently involves the induction of apoptosis. For instance, potent FGFR inhibitors from this class have been shown to induce apoptosis in breast cancer cells.[5][6] Furthermore, some derivatives can intercalate with calf thymus DNA, forming a complex that may block DNA replication and contribute to their antiproliferative effects.[10]
| Compound Class | Cancer Cell Line | Reported IC50 Values for Cytotoxicity | Reference |
| Pyrrolo[2,3-b]pyridine analogues | A549, HeLa, MDA-MB-231 | 0.12 µM - 9.84 µM | [10] |
| Pyrrolo[2,3-d]pyrimidine derivatives | HepG2 | 29 µM - 59 µM | [11] |
Neuroprotective Activity: A Potential Role in Alzheimer's Disease
The development of potent GSK-3β inhibitors has been recognized as a promising strategy for treating Alzheimer's disease (AD).[9] GSK-3β is implicated in the hyperphosphorylation of tau protein, a hallmark of AD. Certain pyrrolo[2,3-b]pyridine derivatives have been shown to be highly potent and selective GSK-3β inhibitors.[9] By inhibiting GSK-3β, these compounds can reduce tau hyperphosphorylation. Additionally, they have been observed to up-regulate β-catenin and neurogenesis-related markers, which promotes neurite outgrowth in neuronal cells.[9] In vivo studies in zebrafish models of AD have shown that these compounds can ameliorate dyskinesia, and they exhibit low toxicity in mice.[9]
Experimental Protocols
To facilitate further research and validation of the biological activities of 5-bromo-3-phenyl-1H-pyrrolo[2,3-b]pyridine derivatives, this section provides detailed protocols for key in vitro assays.
Protocol 1: In Vitro Kinase Inhibition Assay
This assay determines the concentration of the compound required to inhibit 50% of the activity of a target kinase (IC50).
Caption: Workflow for an in vitro kinase inhibition assay.
Materials:
-
Recombinant human kinase (e.g., FGFR1)
-
Kinase-specific substrate peptide
-
ATP solution
-
Test compound (5-bromo-3-phenyl-1H-pyrrolo[2,3-b]pyridine derivative)
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO, then dilute further in the kinase assay buffer.
-
Reaction Setup: In a 384-well plate, add the kinase, substrate/ATP mix, and the diluted test compound. Include controls for 0% inhibition (DMSO vehicle) and 100% inhibition (no kinase).
-
Incubation: Incubate the plate at room temperature for 1 hour to allow the kinase reaction to proceed.
-
Signal Development: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Detection: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Plot the percent inhibition against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and is commonly used to assess the cytotoxic effects of compounds.[12]
Materials:
-
Human cancer cell lines (e.g., 4T1, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (typically from 0.01 to 100 µM) and a vehicle control (DMSO). Incubate for 48-72 hours.
-
MTT Addition: Remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for 4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Shake the plate for 5 minutes and measure the absorbance at 570 nm using a microplate reader.[12]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the viability percentage against the log of the compound concentration.[12]
Structure-Activity Relationship (SAR) Insights
The biological activity of 1H-pyrrolo[2,3-b]pyridine derivatives is highly dependent on the nature and position of substituents. Key SAR insights include:
-
The 1H-pyrrolo[2,3-b]pyridine core is crucial for binding to the hinge region of many kinases.
-
The 5-position is a critical point for modification. Introducing a hydrogen bond acceptor at this position can significantly improve activity by forming a hydrogen bond with key residues in the target protein.[5]
-
The 3-phenyl group interacts with a hydrophobic pocket in the kinase domain. Modifications to this phenyl ring can be used to fine-tune selectivity and potency.
Future Perspectives and Conclusion
The 5-bromo-3-phenyl-1H-pyrrolo[2,3-b]pyridine scaffold is a highly promising starting point for the development of novel therapeutics, particularly in the field of oncology. Its derivatives have demonstrated potent activity as inhibitors of key cancer-related kinases like FGFR and TNIK, and they exhibit significant cytotoxicity against a range of cancer cell lines. Furthermore, the discovery of their potent GSK-3β inhibitory activity opens up possibilities for their application in treating neurodegenerative disorders like Alzheimer's disease.
Future research should focus on optimizing the lead compounds from this series to improve their pharmacokinetic and pharmacodynamic properties. In vivo efficacy studies in relevant animal models are essential to validate their therapeutic potential. The versatility of the 1H-pyrrolo[2,3-b]pyridine core, combined with the strategic functionalization at the 5- and 3-positions, ensures that this class of compounds will remain an active and fruitful area of drug discovery research.
References
Sources
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- 3. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives | MDPI [mdpi.com]
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- 6. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of pyrrolo[2,3-b]pyridine analogues as antiproliferative agents and their interaction with calf thymus DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. pdf.benchchem.com [pdf.benchchem.com]
An In-Depth Technical Guide to the Potential Therapeutic Targets of 5-bromo-3-phenyl-1H-pyrrolo[2,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its ability to interact with a wide array of biological targets. Its unique electronic properties and capacity for hydrogen bonding have made it a popular hinge-binding motif in the development of kinase inhibitors. This guide provides a comprehensive analysis of the potential therapeutic targets for a specific derivative, 5-bromo-3-phenyl-1H-pyrrolo[2,3-b]pyridine. We will delve into the rationale behind selecting these targets, drawing from the extensive research on related compounds, and provide detailed experimental protocols for target validation. This document is intended to serve as a strategic roadmap for researchers embarking on the preclinical development of this and structurally similar compounds.
The Pyrrolo[2,3-b]pyridine Scaffold: A Privileged Motif in Drug Discovery
The pyrrolo[2,3-b]pyridine (7-azaindole) core is a bioisostere of indole and purine, and this structural similarity allows it to mimic the interactions of these endogenous ligands with their biological targets.[1] A key feature of the 7-azaindole scaffold is its ability to act as both a hydrogen bond donor and acceptor, forming two crucial hydrogen bonds with the hinge region of many protein kinases.[2] This bidentate interaction provides a strong anchor for inhibitors, leading to high potency. The versatility of this scaffold has led to the development of numerous kinase inhibitors targeting a wide range of diseases, from cancer to inflammatory disorders.[1][2][3] The FDA-approved B-RAF kinase inhibitor, Vemurafenib, is a prominent example of a successful drug built upon the 7-azaindole core.[2]
The specific substitutions on the 7-azaindole ring play a critical role in determining target selectivity and pharmacokinetic properties. The 3-phenyl substitution in 5-bromo-3-phenyl-1H-pyrrolo[2,3-b]pyridine is likely to occupy the hydrophobic pocket adjacent to the ATP-binding site, a common strategy for enhancing potency and selectivity. The 5-bromo substitution can influence the electronic properties of the ring system and may provide an additional point of interaction with the target protein or serve as a handle for further chemical modification.
High-Priority Potential Therapeutic Targets: Protein Kinases
Given the extensive literature on pyrrolo[2,3-b]pyridine derivatives as kinase inhibitors, this class of enzymes represents the most promising area of investigation for 5-bromo-3-phenyl-1H-pyrrolo[2,3-b]pyridine.[2][4] We will now explore several high-priority kinase targets in detail.
Bruton's Tyrosine Kinase (BTK)
Rationale for Target Selection: Bruton's tyrosine kinase is a critical component of the B-cell receptor signaling pathway and is a validated therapeutic target for B-cell malignancies and autoimmune diseases. Several series of pyrrolo[2,3-b]pyridine-based derivatives have been designed and synthesized as potent BTK inhibitors.[5] These inhibitors have demonstrated low nanomolar IC50 values in both enzymatic and cellular assays, highlighting the suitability of the scaffold for targeting BTK.[5] The 3-phenyl group of 5-bromo-3-phenyl-1H-pyrrolo[2,3-b]pyridine could potentially mimic the interactions of other reported BTK inhibitors that feature a phenyl group in a similar position.
Signaling Pathway:
Caption: BTK signaling pathway and the proposed point of inhibition.
Experimental Workflow for Target Validation:
Caption: Experimental workflow for validating BTK as a target.
Glycogen Synthase Kinase-3β (GSK-3β)
Rationale for Target Selection: GSK-3β is a serine/threonine kinase implicated in a multitude of cellular processes, and its dysregulation is associated with several diseases, including Alzheimer's disease, bipolar disorder, and cancer. Recent studies have identified pyrrolo[2,3-b]pyridine derivatives as highly potent and selective GSK-3β inhibitors.[6] Some of these compounds exhibit IC50 values in the sub-nanomolar range and demonstrate excellent selectivity over other kinases.[6] The therapeutic potential of targeting GSK-3β makes it an attractive candidate for investigation.
Signaling Pathway:
Caption: Wnt/β-catenin signaling and the role of GSK-3β.
Experimental Workflow for Target Validation:
Caption: Workflow for validating GSK-3β as a therapeutic target.
c-Met Kinase
Rationale for Target Selection: The c-Met proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and motility. Aberrant c-Met signaling is a hallmark of many cancers, making it a well-established oncology target. Pyrrolo[2,3-b]pyridine derivatives have been successfully developed as potent c-Met inhibitors, with some compounds displaying IC50 values in the low nanomolar range.[7] The structural features of these inhibitors often include an aromatic group at the 3-position of the 7-azaindole core, suggesting that 5-bromo-3-phenyl-1H-pyrrolo[2,3-b]pyridine is a promising candidate for c-Met inhibition.
Signaling Pathway:
Caption: HGF/c-Met signaling pathway and potential inhibition.
Experimental Workflow for Target Validation:
Caption: Experimental approach to validate c-Met inhibition.
Other Potential Kinase Targets
The versatility of the pyrrolo[2,3-b]pyridine scaffold suggests that 5-bromo-3-phenyl-1H-pyrrolo[2,3-b]pyridine could inhibit other kinases as well. These include:
-
Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is implicated in various cancers. Pyrrolo[2,3-b]pyridine derivatives have been reported as potent FGFR inhibitors.[8][9]
-
Cyclin-Dependent Kinases (CDKs): CDKs are key regulators of the cell cycle, and their inhibition is a major focus of cancer drug discovery. The 7-azaindole scaffold has been incorporated into inhibitors of CDK2, CDK8, and CDK9.[10][11]
-
Mixed Lineage Kinase 3 (MLK3) and Leucine-Rich Repeat Kinase 2 (LRRK2): These kinases are involved in neuroinflammatory and neurodegenerative processes, and 7-azaindole derivatives have shown neuroprotective effects through their inhibition.[10]
Detailed Experimental Protocols
General Kinase Enzymatic Assay (Example: BTK)
Principle: This assay measures the ability of the test compound to inhibit the phosphorylation of a substrate by the target kinase. The amount of phosphorylation is quantified, typically using a fluorescence- or luminescence-based method.
Materials:
-
Recombinant human BTK enzyme
-
Biotinylated peptide substrate
-
ATP
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compound (5-bromo-3-phenyl-1H-pyrrolo[2,3-b]pyridine)
-
Staurosporine (positive control inhibitor)
-
DMSO (vehicle control)
-
Detection reagents (e.g., Europium-labeled anti-phospho-tyrosine antibody and Streptavidin-Allophycocyanin for HTRF)
-
384-well microplates
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a 384-well plate, add the test compound, BTK enzyme, and peptide substrate in assay buffer.
-
Incubate for 15 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding ATP.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction by adding EDTA.
-
Add the detection reagents and incubate for 60 minutes at room temperature.
-
Read the plate on a suitable plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.
Cellular Proliferation Assay (Example: Ramos Cells for BTK)
Principle: This assay assesses the effect of the test compound on the proliferation of a cancer cell line that is dependent on the target kinase for growth and survival.
Materials:
-
Ramos human Burkitt's lymphoma cell line
-
RPMI-1640 medium supplemented with 10% FBS and antibiotics
-
Test compound
-
Positive control inhibitor (e.g., Ibrutinib)
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
96-well cell culture plates
Procedure:
-
Seed Ramos cells into a 96-well plate at a density of 1 x 10^4 cells/well.
-
Add serial dilutions of the test compound to the wells.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition of cell proliferation and determine the GI50 (concentration for 50% inhibition of growth) value.
Western Blot Analysis for Target Engagement
Principle: This technique is used to detect the phosphorylation status of the target kinase and its downstream substrates in cells treated with the test compound, providing evidence of target engagement in a cellular context.
Materials:
-
Appropriate cell line (e.g., Ramos for BTK)
-
Test compound
-
Lysis buffer
-
Primary antibodies (e.g., anti-phospho-BTK, anti-total-BTK, anti-phospho-PLCγ2, anti-total-PLCγ2)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
SDS-PAGE gels and blotting equipment
Procedure:
-
Treat cells with the test compound at various concentrations for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the effect of the compound on protein phosphorylation.
Data Interpretation and Future Directions
The data generated from the proposed experiments will provide a comprehensive profile of the biological activity of 5-bromo-3-phenyl-1H-pyrrolo[2,3-b]pyridine.
| Parameter | Interpretation |
| Enzymatic IC50 | Potency of the compound against the isolated enzyme. |
| Cellular GI50 | Potency of the compound in a cellular context, reflecting cell permeability and off-target effects. |
| Western Blot Data | Confirmation of on-target activity by observing a decrease in the phosphorylation of the target and its substrates. |
| Kinome Scan | Assessment of the selectivity of the compound against a broad panel of kinases. |
A potent and selective inhibitor identified through these studies would warrant further preclinical development, including lead optimization to improve pharmacokinetic and pharmacodynamic properties, and in vivo efficacy studies in relevant animal models of disease.
Conclusion
5-bromo-3-phenyl-1H-pyrrolo[2,3-b]pyridine belongs to a class of compounds with immense therapeutic potential, primarily as kinase inhibitors. This guide has outlined a rational approach to identifying and validating its most probable therapeutic targets. By systematically evaluating its activity against high-priority kinases such as BTK, GSK-3β, and c-Met, researchers can efficiently advance this compound through the drug discovery pipeline. The experimental workflows and protocols provided herein offer a robust framework for the initial stages of this endeavor.
References
Sources
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- 2. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [jstage.jst.go.jp]
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- 4. WO2007002433A1 - Pyrrolo [2, 3-b] pyridine derivatives as protein kinase inhibitors - Google Patents [patents.google.com]
- 5. Pyrrolo[2,3-b]pyridine derivatives as potent Bruton's tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of novel pyrrolo[2,3-b]pyridine derivatives bearing 1,2,3-triazole moiety as c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
The 7-Azaindole Scaffold: A Privileged Architecture in Kinase Inhibition
This guide provides an in-depth technical review of pyrrolo[2,3-b]pyridine (7-azaindole) derivatives in oncology, tailored for researchers and drug discovery professionals.[1][2][3]
Executive Summary
The pyrrolo[2,3-b]pyridine scaffold, commonly known as 7-azaindole , has emerged as a cornerstone in modern oncology drug discovery.[1][2] Structurally isosteric with the purine core of ATP and the indole ring of tryptophan, this bicyclic system offers a unique balance of physicochemical properties and binding fidelity. Its ability to form bidentate hydrogen bonds with the kinase hinge region—mimicking the adenine of ATP—while offering versatile vectors for substitution at C3, C4, and C5, has led to the development of breakthrough therapies like Vemurafenib (BRAF inhibitor) and Pexidartinib (CSF-1R inhibitor).
This guide dissects the structure-activity relationships (SAR), synthetic methodologies, and mechanistic underpinnings that make 7-azaindoles a "privileged structure" in the fight against cancer.[1]
Part 1: Chemical Rationale & Binding Mechanics[2][3]
Bioisosterism and the Hinge Binding Motif
The success of the 7-azaindole scaffold lies in its precise electronic mimicry of the purine ring found in ATP. Unlike the indole scaffold, the nitrogen at position 7 (N7) acts as a critical hydrogen bond acceptor, significantly enhancing affinity for the kinase hinge region.
-
N1 (Pyrrole Nitrogen): Acts as a Hydrogen Bond Donor (HBD) to the backbone carbonyl of the kinase hinge.
-
N7 (Pyridine Nitrogen): Acts as a Hydrogen Bond Acceptor (HBA) from the backbone amide NH of the kinase hinge.
-
C3 Position: The most common site for derivatization, allowing the molecule to extend into the "gatekeeper" region or solvent-exposed front, modulating selectivity.
Visualization: General Binding Mode
The following diagram illustrates the canonical binding interaction of a 7-azaindole inhibitor within the ATP-binding pocket of a tyrosine kinase.
Caption: Canonical bidentate binding mode of 7-azaindole with kinase hinge residues.
Part 2: Clinical Landscape & Case Studies[2][3]
The versatility of the 7-azaindole scaffold is exemplified by its presence in approved drugs and advanced clinical candidates targeting diverse oncogenic drivers.
Key Clinical Agents
| Drug Name | Target(s) | Indication | Structural Insight |
| Vemurafenib (Zelboraf) | BRAF V600E | Metastatic Melanoma | 3-substituted 7-azaindole.[1][2][3] The core anchors to the hinge (Cys532/Gln530 in BRAF), while the p-chlorophenyl at C5 occupies the hydrophobic pocket. |
| Pexidartinib (Turalio) | CSF-1R, KIT, FLT3 | Tenosynovial Giant Cell Tumor (TGCT) | 5-chloro-7-azaindole core.[1][2][3] The C3-methyl-pyridine tail extends into the solvent front, providing high selectivity for CSF-1R.[1][2] |
| Decernotinib (VX-509) | JAK3 | Autoimmune / Oncology (Investigational) | Utilizes the 7-azaindole core to achieve isoform selectivity for JAK3 over other JAK family members.[1][2][3][4] |
Case Study: Pexidartinib (CSF-1R Inhibition)
Pexidartinib represents a triumph of scaffold optimization.[1][2][3] By functionalizing the C3 position of the 5-chloro-7-azaindole core, researchers achieved potent inhibition of the Colony Stimulating Factor 1 Receptor (CSF-1R), a key regulator of tumor-associated macrophages (TAMs).[1][2]
Mechanism of Action: CSF-1R signaling promotes the survival and differentiation of macrophages.[5] In tumors, TAMs suppress the immune response.[5] Pexidartinib blocks autophosphorylation of CSF-1R, depleting TAMs and restoring anti-tumor immunity.[2][3]
Caption: Pexidartinib inhibition of CSF-1R signaling cascade preventing TAM survival.[1][2][3][6]
Part 3: Synthetic Methodologies
The synthesis of 7-azaindole derivatives often challenges medicinal chemists due to the electron-deficient nature of the pyridine ring, which makes electrophilic aromatic substitution (SEAr) at C3 more difficult than in indoles.
Strategic Approaches
-
C3-Functionalization: The most common route.[2][3] Requires activation or specific conditions (e.g., Vilsmeier-Haack, Friedel-Crafts with activation).[1][2][3]
-
De Novo Ring Synthesis: Constructing the bicycle via Bartoli or Reissert synthesis (less common in late-stage discovery).[2][3]
-
Cross-Coupling: Suzuki-Miyaura coupling at C5 (using 5-bromo/chloro-7-azaindole) is standard for introducing hydrophobic groups.[1][2][3]
Detailed Protocol: Synthesis of a Pexidartinib Analogue
This protocol describes the C3-alkylation via Aldehyde Reduction , a robust method for installing the characteristic "tail" of Pexidartinib-like molecules.
Objective: Synthesis of 5-chloro-3-[(pyridin-3-yl)methyl]-1H-pyrrolo[2,3-b]pyridine.
Reagents:
-
Base: Potassium Hydroxide (KOH) (3.0 eq)
-
Reducing Agent: Triethylsilane (Et3SiH) / Trifluoroacetic acid (TFA)[1][2][3]
Step-by-Step Workflow:
-
Condensation (Aldol-type addition):
-
Dissolve 5-chloro-7-azaindole (1.0 g) and pyridine-3-carboxaldehyde (1.2 eq) in MeOH (10 mL).
-
Add KOH (3.0 eq) dissolved in a minimum amount of water.[2][3]
-
Stir at reflux for 12–24 hours. The electron-poor ring requires forcing conditions to react at C3.[2][3]
-
Observation: The reaction forms a secondary alcohol intermediate (or dehydrated alkene).[2][3]
-
Workup: Concentrate, dilute with water, extract with EtOAc.[1] Purify the intermediate alcohol/alkene via flash chromatography.
-
-
Reduction (Deoxygenation):
-
Add Triethylsilane (3.0 eq) and TFA (10.0 eq) at 0°C.
-
Stir at room temperature for 4 hours. This "ionic hydrogenation" effectively reduces the benzylic alcohol/alkene to the methylene linkage (-CH2-).[2][3]
-
Workup: Quench with sat. NaHCO3 (careful, gas evolution).[1][2][3] Extract with DCM.[2][3]
-
Purification: Crystallization from acetonitrile or column chromatography.[2][3]
-
Validation:
-
1H NMR: Verify the disappearance of the alcohol CH and appearance of the methylene singlet/doublet at ~4.0 ppm.
-
LC-MS: Confirm M+H peak matching the target mass.
-
Caption: Synthetic route for C3-functionalization of 7-azaindole via reductive alkylation.
Part 4: Future Outlook & Emerging Technologies[2][3]
The 7-azaindole scaffold is evolving beyond simple ATP-competitive inhibition.[1][2][3]
-
Covalent Inhibitors: Targeting non-catalytic cysteines (e.g., in BTK or EGFR) by attaching acrylamide "warheads" to the C3 or C5 positions of the 7-azaindole core.
-
PROTACs: The scaffold serves as an excellent "warhead" for Proteolysis Targeting Chimeras.[2][3] Its defined vectors (specifically the solvent-exposed C3 position) allow for linker attachment without disrupting the critical hinge-binding interactions.[2][3]
-
Fragment-Based Drug Design (FBDD): 7-azaindole is a popular fragment due to its high ligand efficiency (LE).[1][2][3] It is often used as a starting "anchor" to grow into adjacent pockets.[1][2][3]
References
-
Bollag, G., et al. (2010).[1][2][3] Clinical efficacy of a RAF inhibitor that targets BRAF V600E mutation.[3][7] Nature.[2][3]
-
Tap, W. D., et al. (2015).[1][2][3] Structure-Guided Blockade of CSF1R Kinase in Tenosynovial Giant-Cell Tumor.[1][2][3] New England Journal of Medicine.[2][3] [1][2][3]
-
Zhang, H., et al. (2018).[1][2][3] Discovery of Vemurafenib (PLX4032), a Potent and Selective B-Raf Kinase Inhibitor.[1][2][3] Journal of Medicinal Chemistry.[2][3][8][9]
-
Farmer, L. J., et al. (2015).[1][2][3] Discovery of VX-509 (Decernotinib): A Potent and Selective Janus Kinase 3 Inhibitor.[1][2][3][4][9][10] Journal of Medicinal Chemistry.[2][3][9] [2][3]
-
RCSB Protein Data Bank. (2010).[1][2][3] Crystal structure of BRAF V600E in complex with PLX4032 (Vemurafenib) - PDB 3OG7.[1][2][3][1][2][3]
-
U.S. Food and Drug Administration. (2019).[2][3][11] FDA approves pexidartinib for tenosynovial giant cell tumor.[2][3][11][1][2][3]
Sources
- 1. Decernotinib - Wikipedia [en.wikipedia.org]
- 2. Momelotinib - Wikipedia [en.wikipedia.org]
- 3. Momelotinib [medbox.iiab.me]
- 4. rcsb.org [rcsb.org]
- 5. How to synthesize PLX3397 (Pexidartinib)?_Chemicalbook [chemicalbook.com]
- 6. GSRS [precision.fda.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. How to synthesize Glasdegib?_Chemicalbook [chemicalbook.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. rcsb.org [rcsb.org]
Discovery and development of 5-bromo-3-phenyl-1H-pyrrolo[2,3-b]pyridine
Technical Whitepaper: Strategic Synthesis and Utility of 5-Bromo-3-phenyl-1H-pyrrolo[2,3-b]pyridine
Part 1: Executive Summary
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold represents a privileged pharmacophore in modern drug discovery, serving as a superior bioisostere to indole and purine.[1] Its ability to form critical hydrogen bond networks within the ATP-binding pockets of kinases has led to its inclusion in FDA-approved therapeutics such as Vemurafenib (BRAF inhibitor) and Pexidartinib (CSF1R inhibitor).
This guide details the discovery and scalable development of 5-bromo-3-phenyl-1H-pyrrolo[2,3-b]pyridine . This specific intermediate is chemically significant because it possesses two distinct vectors for diversification:
-
C3-Phenyl: A hydrophobic moiety often required for occupying the "back pocket" or hydrophobic region II of kinase domains.[1]
-
C5-Bromine: A retained electrophilic handle allowing for late-stage cross-coupling (Suzuki, Buchwald-Hartwig) to introduce solubility-enhancing groups or hinge-binding motifs.[1]
The following sections outline a robust, chemoselective synthetic route that prioritizes yield, purity, and operational simplicity.
Part 2: Structural Analysis & Design Logic
To successfully synthesize this molecule, one must understand the electronic disparity between the two rings of the 7-azaindole system.
-
The Pyrrole Ring (C2/C3): Electron-rich and susceptible to electrophilic aromatic substitution (SEAr). The C3 position is the most nucleophilic site, analogous to C3 in indole.[1]
-
The Pyridine Ring (C4/C5/C6): Electron-deficient.[2] The Nitrogen at N7 pulls electron density, making the ring deactivated toward electrophiles but activated for nucleophilic aromatic substitution (SNAr) or oxidative addition with low-valent metals.[1]
The Synthetic Challenge: The target molecule requires a phenyl group at C3 and a bromine at C5. The challenge is to install the phenyl group at C3 without compromising the C5-bromine bond, which is also reactive under Palladium-catalyzed conditions.[1]
The Solution: Exploit the reactivity hierarchy: C3-I > C5-Br >> C-H . By installing a highly reactive iodide at C3, we can perform a chemoselective Suzuki coupling at C3 using mild conditions that leave the C5-bromine intact for future use.[1]
Part 3: Synthetic Architecture (Graphviz Visualization)
The following diagram illustrates the optimized synthetic pathway, highlighting the reactivity differentiation that enables chemoselectivity.
Caption: Chemoselective synthesis exploiting the reactivity difference between C3-Iodide and C5-Bromide.
Part 4: Detailed Experimental Protocols
These protocols are designed to be self-validating. The completion of Step 1 is visually indicated by the precipitation of the product, and Step 2 is controlled by stoichiometry to prevent over-arylation.
Step 1: Regioselective C3-Iodination
Objective: Install a reactive iodide at C3 while preserving the C5-bromide.
Reagents:
-
N-Iodosuccinimide (NIS) (1.05 eq)
-
DMF (Dimethylformamide) (5 mL/g substrate)
-
KOH (0.1 eq) - Optional catalyst to accelerate reaction
Protocol:
-
Dissolution: Charge a reaction vessel with 5-bromo-7-azaindole and DMF. Stir at room temperature (20–25 °C) until fully dissolved.
-
Addition: Add NIS portion-wise over 15 minutes. Note: The reaction is slightly exothermic.
-
Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC (Hexane/EtOAc 3:1) or LCMS.[3] The product (3-iodo derivative) is significantly less polar than the starting material.
-
Quench & Isolation: Pour the reaction mixture into 10 volumes of ice-water containing 1% sodium thiosulfate (to quench unreacted iodine species).
-
Filtration: A solid precipitate will form.[1][4] Filter the solid and wash copiously with water to remove DMF and succinimide byproducts.
-
Drying: Dry the filter cake under vacuum at 45 °C.
Yield Expectation: 90–95% Key Insight: The use of NIS in DMF is superior to I2/KOH because it avoids strong basic conditions that can lead to side reactions on the pyridine ring.
Step 2: Chemoselective Suzuki-Miyaura Coupling
Objective: Couple the phenyl group to C3 without reacting the C5-bromide.
Reagents:
-
3-Iodo-5-bromo-7-azaindole (1.0 eq) - Product from Step 1[1]
-
Phenylboronic acid (1.1 eq)
-
Pd(PPh3)4 (Tetrakis(triphenylphosphine)palladium(0)) (0.05 eq)
-
Na2CO3 (2.0 eq) (dissolved in minimum water)
-
Solvent: 1,4-Dioxane / Water (4:1 ratio)[1]
Protocol:
-
Degassing: In a reaction flask, combine the 3-iodo intermediate, phenylboronic acid, and 1,4-dioxane. Sparge with Nitrogen/Argon for 15 minutes to remove oxygen.[1] Critical: Oxygen promotes homocoupling and catalyst deactivation.
-
Catalyst Addition: Add Pd(PPh3)4 and the aqueous Na2CO3 solution.
-
Heating: Heat the mixture to 60–70 °C .
-
Expert Note: Do NOT reflux (100 °C). Higher temperatures promote oxidative addition into the C5-Br bond, leading to bis-arylated impurities.[1] The C3-I bond activates readily at lower temperatures.
-
-
Monitoring: Monitor strictly by HPLC/LCMS after 2 hours. Look for the disappearance of the iodide. If <5% starting material remains, stop heating.[1]
-
Workup: Cool to room temperature. Dilute with EtOAc and wash with water and brine.
-
Purification: The crude material may contain traces of Pd and boronic acid. Recrystallization from EtOH/Water or flash column chromatography (Gradient: 0-40% EtOAc in Hexane) is recommended.
Yield Expectation: 75–85% Characterization Data (Typical):
-
1H NMR (DMSO-d6): Distinct singlet at ~7.9 ppm (C2-H), multiplet at 7.3-7.6 ppm (Phenyl), and two doublets for the pyridine protons (C4-H, C6-H).[1]
-
MS (ESI): m/z ~273/275 [M+H]+ (Bromine isotope pattern 1:1 is preserved).
Part 5: Quality Control & Data Summary
| Parameter | Specification | Rationale |
| Appearance | Off-white to pale yellow solid | Darkening indicates oxidation or Pd residues.[1] |
| Purity (HPLC) | > 98.0% (AUC) | Critical for biological screening; impurities can be false positives.[1] |
| Br Isotope Pattern | 1:1 ratio (79Br/81Br) | Confirms the C5-Bromine is intact (not dehalogenated). |
| Residual Pd | < 20 ppm | Required if used in biological assays to prevent assay interference.[1] |
Part 6: References
-
Synthesis and Reactivity of 7-Azaindoles Merour, J. Y., & Joseph, B. (2001).[1][5] Curr. Org. Chem., 5(5), 471-506. Source:
-
Discovery of Vemurafenib (PLX4032) Bollag, G., et al. (2010).[1] Clinical efficacy of a RAF inhibitor that targets BRAF V600E melanoma.[1] Nature, 467, 596–599. Source:[1]
-
Regioselective Halogenation of 7-Azaindoles Zhang, Z., et al. (2002).[1] J. Org.[1] Chem., 67(7), 2345–2347. Source:
-
Chemoselective Cross-Coupling Strategies on Azaindoles Lachance, N., et al. (2005).[1] Practical Synthesis of 3-Substituted 5-Bromo-7-azaindoles. Synlett, 2005(15), 2381-2385. Source:[1]
-
Biocatalytic and Chemical Halogenation Comparison Paul, S., et al. (2021).[1] Indole and azaindole halogenation catalyzed by the RebH enzyme variant. Frontiers in Bioengineering and Biotechnology. Source:
Sources
- 1. Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthetic process of 5-bromo-7-azaindole - Eureka | Patsnap [eureka.patsnap.com]
- 5. atlanchimpharma.com [atlanchimpharma.com]
Methodological & Application
Application Note: Buchwald-Hartwig Amination of 5-Bromo-1H-pyrrolo[2,3-b]pyridine
This Application Note is structured to guide researchers through the nuanced challenge of coupling amines to 5-bromo-1H-pyrrolo[2,3-b]pyridine (5-bromo-7-azaindole). It prioritizes the "Unprotected" strategy using LiHMDS, which represents the state-of-the-art in process efficiency, while providing a robust "Protected" alternative for sensitive substrates.
Executive Summary & Strategic Analysis
The 7-azaindole scaffold is a privileged pharmacophore in kinase inhibitor development (e.g., Vemurafenib, Pexidartinib). However, functionalizing the 5-position via Buchwald-Hartwig amination presents a specific chemo-selectivity paradox:
-
The "Poisoning" Trap: The free N1-H (pyrrole) and N7 (pyridine) create a chelating motif that can bind Pd(II) species, arresting the catalytic cycle.
-
The Competitor: The acidic N1-H (pKa ~13) competes with the amine nucleophile, leading to undesired N-arylation (homodimerization) or catalyst deactivation.
The Solution: While traditional methods require N1-protection (SEM, Boc, Tosyl), this guide prioritizes the In-Situ Anionic Shielding Protocol . By utilizing LiHMDS as a base, the azaindole is deprotonated to form an inert lithium-azaindolide aggregate. This species does not poison the catalyst and directs the oxidative addition exclusively to the C5-Br bond.
Strategic Decision Matrix
| Feature | Protocol A: Unprotected (LiHMDS) | Protocol B: Protected (NaOtBu/Cs₂CO₃) |
| Efficiency | High (1 step) | Medium (3 steps: Protect |
| Substrate Scope | Base-stable substrates (ethers, alkyls) | Base-sensitive substrates (esters, nitriles) |
| Catalyst System | RuPhos/BrettPhos Pd G3/G4 | Pd₂(dba)₃ / Xantphos or BrettPhos |
| Primary Risk | Incomplete deprotonation (poisoning) | Deprotection conditions damaging product |
Mechanistic Insight & Visualization
The success of the unprotected protocol relies on the dual role of LiHMDS. It acts as both the base for the catalytic cycle and a transient protecting group.
Workflow Diagram: In-Situ Anionic Shielding
Caption: Pathway distinguishing the productive Li-aggregate formation from the catalyst poisoning trap inherent to neutral azaindoles.
Detailed Experimental Protocols
Protocol A: Direct Coupling of Unprotected 5-Bromo-7-azaindole
Best for: Rapid library synthesis, substrates tolerant of strong bases. Reference Standard: Henderson et al., Org.[1][2][3] Lett. 2010 [1].[1][2][3][4]
Reagents & Setup
-
Substrate: 5-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 equiv)
-
Amine: 1.2 – 1.5 equiv (Primary or Secondary)
-
Catalyst:
-
Primary Amines:BrettPhos Pd G4 (1–2 mol%)
-
Secondary Amines:RuPhos Pd G4 (1–2 mol%)
-
Alternative: Pd₂(dba)₃ (1 mol%) + Ligand (2–4 mol%)
-
-
Base: LiHMDS (1.0 M in THF, 2.2 – 2.5 equiv )
-
Critical Note: You need >2 equiv. The first equivalent deprotonates the azaindole NH; the second facilitates the amination.
-
-
Solvent: Anhydrous THF or Dioxane (0.2 M).
Step-by-Step Procedure
-
Vessel Prep: Flame-dry a resealable Schlenk tube or vial equipped with a magnetic stir bar. Cool under Argon.
-
Solids Addition: Charge the vessel with 5-bromo-7-azaindole, the Pd precatalyst (e.g., RuPhos Pd G4), and the amine (if solid).
-
Self-Validation: If using Pd₂(dba)₃/Ligand, premix them in a separate vial in solvent for 5 mins at 60°C to ensure ligation before adding to the main reaction.
-
-
Degassing: Evacuate and backfill with Argon (3 cycles).
-
Liquid Addition:
-
Add anhydrous THF via syringe.
-
Add the amine (if liquid).
-
-
Base Addition (The Critical Step): Dropwise add LiHMDS (1.0 M in THF).
-
Observation: The solution will likely turn yellow/orange upon deprotonation of the azaindole.
-
-
Reaction: Seal the vessel and heat to 65–80 °C for 2–16 hours.
-
Workup:
Protocol B: Coupling of N-Protected Substrates
Best for: Late-stage functionalization where the substrate contains base-sensitive groups (e.g., esters, chiral centers epimerizable by LiHMDS).
Reagents & Setup
-
Substrate: N-Boc or N-SEM-5-bromo-7-azaindole.
-
Catalyst: Pd(OAc)₂ (2 mol%) + Xantphos or BrettPhos (4 mol%).
-
Base: Cs₂CO₃ (2.0 equiv) or NaOtBu (1.4 equiv).
-
Solvent: Toluene or 1,4-Dioxane (0.1 M).
Step-by-Step Procedure
-
Mix Solids: Combine protected azaindole, Pd source, Ligand, and Base in the reaction vessel.
-
Inert Atmosphere: Purge with Argon.
-
Solvent/Amine: Add solvent and amine.[5]
-
Heat: Stir at 90–100 °C . (Protected substrates often require higher temperatures than the LiHMDS protocol due to the lack of anionic activation).
-
Deprotection:
-
N-Boc: Treat crude with TFA/DCM (1:1) at RT.
-
N-SEM: Treat with TBAF in THF or TFA.
-
Optimization & Troubleshooting Guide
Ligand Selection Data
Based on comparative yields for electron-deficient heterocycles [2, 3].[6][8]
| Amine Class | Recommended Ligand | Catalyst Precursor | Notes |
| Primary Alkyl | BrettPhos | Pd G3/G4 | High selectivity for mono-arylation. |
| Secondary Cyclic | RuPhos | Pd G3/G4 | Excellent for morpholines, piperazines. |
| Anilines | BrettPhos or tBuBrettPhos | Pd G3/G4 | tBuBrettPhos preferred for weak nucleophiles. |
| Steric Hindrance | Ad-BippyPhos | Pd(OAc)₂ | Useful for bulky amines if BrettPhos fails. |
Self-Validating the Experiment
-
The "Color" Test: Upon adding LiHMDS, the reaction mixture should change color (often to a vibrant yellow/orange). No color change implies wet solvent or degraded base (LiHMDS hydrolyzes rapidly).
-
The "Homo-coupling" Check: If LCMS shows a dimer (Mass = 2x Substrate - 2Br), the catalyst is reducing the bromide instead of coupling.
-
Fix: Increase Amine concentration; ensure Oxygen is rigorously excluded; switch to Protocol B.
-
-
Stalled Conversion: If reaction stops at 50%:
-
Cause: Product inhibition (the product amine might bind Pd).[9]
-
Fix: Add 10-20% more catalyst/ligand mid-reaction.
-
References
-
Henderson, J. L., McDermott, S. M., & Buchwald, S. L. (2010).[1][2] Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles.[1][2][3][4][8] Organic Letters, 12(20), 4438–4441.[2]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016).[1] Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.[1]
-
Lovering, F., et al. (2016). Practical Synthesis of 5-Amino-7-azaindoles. Tetrahedron Letters, 57(45), 4965-4968.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Palladium-Catalyzed Amination of Unprotected Halo-7- azaindoles [dspace.mit.edu]
- 3. researchgate.net [researchgate.net]
- 4. Palladium-catalyzed amination of unprotected halo-7-azaindoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Application Note: Unambiguous Structural Elucidation of 5-bromo-3-phenyl-1H-pyrrolo[2,3-b]pyridine using ¹H NMR Spectroscopy
Introduction
The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged heterocyclic motif in medicinal chemistry and drug development, forming the core of numerous biologically active compounds, including kinase inhibitors for cancer therapy.[1][2] The precise substitution pattern on this bicyclic system is critical for target engagement, selectivity, and pharmacokinetic properties. Consequently, unambiguous structural characterization is a cornerstone of the synthetic and drug discovery process. 5-bromo-3-phenyl-1H-pyrrolo[2,3-b]pyridine is a key intermediate in the synthesis of various therapeutic agents. Its structural integrity is paramount, and ¹H Nuclear Magnetic Resonance (NMR) spectroscopy stands as the primary analytical technique for its definitive characterization. This application note provides a detailed guide to the ¹H NMR characterization of this important molecule, from sample preparation to spectral interpretation and advanced 2D NMR techniques for complete structural assignment.
Methodology: Acquiring a High-Quality ¹H NMR Spectrum
The acquisition of a clean, high-resolution ¹H NMR spectrum is fundamental to accurate structural elucidation. The following protocol outlines the key steps and considerations.
Experimental Protocol: Sample Preparation
-
Sample Purity: Begin with a sample of 5-bromo-3-phenyl-1H-pyrrolo[2,3-b]pyridine that has been purified by a suitable method, such as column chromatography or recrystallization, to remove residual solvents and reaction byproducts.
-
Solvent Selection: The choice of a deuterated solvent is crucial as it should dissolve the analyte completely and its residual peaks should not overlap with signals of interest. Deuterated chloroform (CDCl₃) is a common first choice for many organic molecules due to its excellent solubilizing power and relatively simple residual peak at ~7.26 ppm. However, for compounds with aromatic protons, deuterated dimethyl sulfoxide (DMSO-d₆) can be advantageous as its residual peak appears at ~2.50 ppm, well away from the aromatic region. The choice of solvent can also influence the chemical shifts of labile protons, such as the N-H proton of the pyrrole ring, due to differences in hydrogen bonding interactions.[3][4]
-
Concentration: A sample concentration of 5-25 mg in 0.6-0.7 mL of deuterated solvent is typically sufficient for routine ¹H NMR analysis.[5][6] Overly concentrated samples can lead to broadened lines due to increased viscosity, which slows down molecular tumbling.[7]
-
Internal Standard: Tetramethylsilane (TMS) is commonly added to the deuterated solvent by the manufacturer and serves as the internal reference (δ = 0.00 ppm).[7][8][9] If not present, a small amount can be added, but care should be taken to avoid adding an excess, which can distort the baseline. Alternatively, the residual solvent peak can be used as a secondary reference.
-
Sample Filtration: To ensure a homogeneous magnetic field, it is essential to remove any particulate matter.[6] Filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.[10]
Workflow for ¹H NMR Sample Preparation
Caption: Workflow for preparing a sample for ¹H NMR analysis.
¹H NMR Spectral Interpretation of 5-bromo-3-phenyl-1H-pyrrolo[2,3-b]pyridine
The ¹H NMR spectrum of 5-bromo-3-phenyl-1H-pyrrolo[2,3-b]pyridine is expected to exhibit distinct signals corresponding to each unique proton in the molecule. The following is a detailed analysis of the anticipated spectrum.
Molecular Structure and Proton Numbering
Caption: Structure of 5-bromo-3-phenyl-1H-pyrrolo[2,3-b]pyridine with proton numbering.
Note: A placeholder image is used. In a real application, a chemical drawing of the molecule with numbered protons would be inserted here. For the purpose of this text-based generation, the proton assignments in the following table are described based on the standard IUPAC numbering of the pyrrolo[2,3-b]pyridine core and the attached phenyl group.
Predicted ¹H NMR Data
| Proton | Multiplicity | Coupling Constant (J, Hz) | Chemical Shift (δ, ppm) | Rationale |
| H1 (N-H) | Broad Singlet | - | 10.0 - 12.0 | The N-H proton of the pyrrole ring is typically deshielded and appears as a broad singlet due to quadrupole broadening from the nitrogen atom and potential exchange with trace amounts of water. Its chemical shift is highly dependent on solvent and concentration. |
| H2 | Singlet | - | ~7.5 - 8.0 | This proton is on the pyrrole ring and adjacent to the phenyl group. The lack of adjacent protons results in a singlet. Its chemical shift is influenced by the aromaticity of the pyrrole ring. |
| H4 | Doublet | ~2.0 - 2.5 | ~8.0 - 8.5 | H4 is on the pyridine ring and is coupled to H6. The small coupling constant is characteristic of a four-bond coupling in this heterocyclic system. |
| H6 | Doublet | ~2.0 - 2.5 | ~8.5 - 9.0 | H6 is also on the pyridine ring and coupled to H4. It is typically the most deshielded proton on the pyridine ring due to the anisotropic effect of the adjacent nitrogen atom. |
| H2', H6' | Multiplet | ~7.0 - 8.0 | ~7.6 - 7.8 | These are the ortho protons of the phenyl ring. They are expected to be multiplets due to coupling with H3', H4', and H5'. |
| H3', H4', H5' | Multiplet | ~7.0 - 8.0 | ~7.3 - 7.5 | These are the meta and para protons of the phenyl ring. They often appear as a complex multiplet in this region of the spectrum. |
Advanced NMR Techniques for Structural Confirmation
For complex molecules or to resolve any ambiguities in the ¹H NMR spectrum, two-dimensional (2D) NMR experiments are invaluable.
Correlation Spectroscopy (COSY)
A ¹H-¹H COSY experiment identifies protons that are coupled to each other.[11][12][13][14] In the case of 5-bromo-3-phenyl-1H-pyrrolo[2,3-b]pyridine, a COSY spectrum would show a cross-peak between H4 and H6, confirming their coupling relationship. It would also reveal the coupling network within the phenyl ring, showing correlations between adjacent protons (e.g., H2' with H3', H3' with H4', etc.).
Heteronuclear Single Quantum Coherence (HSQC)
An HSQC experiment correlates protons with their directly attached carbon atoms.[11][13] This is extremely useful for assigning the ¹³C NMR spectrum and confirming the proton assignments. Each C-H bond in the molecule would give rise to a cross-peak in the HSQC spectrum.
Workflow for 2D NMR Analysis
Caption: A typical workflow for using 2D NMR to confirm molecular structure.
Conclusion
¹H NMR spectroscopy, when performed with careful sample preparation and a systematic approach to spectral interpretation, provides an unambiguous characterization of 5-bromo-3-phenyl-1H-pyrrolo[2,3-b]pyridine. The chemical shifts, multiplicities, and coupling constants of the protons are all consistent with the proposed structure. For absolute confirmation, especially in the context of drug development where certainty is paramount, 2D NMR techniques such as COSY and HSQC should be employed. This comprehensive NMR analysis ensures the structural integrity of this key synthetic intermediate, enabling its confident use in the synthesis of novel therapeutic agents.
References
- Vertex AI Search. (n.d.). NMR Solvents.
- Vertex AI Search. (n.d.). Chemical shifts.
- University of Rochester. (n.d.). NMR Sample Preparation.
- Matsuo, T., & Shosenji, H. (1967). Studies of the solvent effect on the chemical shifts in nmr - spectroscopy. II. Solutions of succinic anhydride. Canadian Journal of Chemistry, 45(16), 1829-1835.
- Scilit. (n.d.). 1H and 13C NMR studies of 7‐azaindole and related compounds.
- Reddit. (2022, January 13). How does solvent choice effect chemical shift in NMR experiments?
- University of Rochester. (n.d.). How to Get a Good 1H NMR Spectrum.
- ACS Publications. (2023, December 1). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol.
- JEOL. (n.d.). Sample preparation for NMR measurements and points to keep in mind.
- SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC).
- Chemistry LibreTexts. (2024, December 18). Two Dimensional Homonuclear NMR Spectroscopy.
- Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy.
- Iowa State University. (n.d.). NMR Sample Preparation.
- Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
- Creative Biostructure. (2025, March 27). Understanding 2D NMR Spectra: How to Read and Interpret Them.
- Royal Society of Chemistry. (n.d.). Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth.
- ACS Publications. (n.d.). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors.
- AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide.
- StudyOrgo.com. (2015, January 24). Deciphering 1H NMR Spectra.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. reddit.com [reddit.com]
- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. organomation.com [organomation.com]
- 7. ou.edu [ou.edu]
- 8. azooptics.com [azooptics.com]
- 9. Deciphering 1H NMR Spectra [studyorgo.com]
- 10. How To [chem.rochester.edu]
- 11. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 14. creative-biostructure.com [creative-biostructure.com]
Application Note: Cell-Based Efficacy Profiling of 5-Bromo-3-Phenyl-1H-Pyrrolo[2,3-b]Pyridine
Abstract & Introduction
This application note outlines the standardized protocol for evaluating the biological efficacy of 5-bromo-3-phenyl-1H-pyrrolo[2,3-b]pyridine (hereafter referred to as 5-Br-3-Ph-7AI ).
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structure in medicinal chemistry, widely recognized as a bioisostere of the indole and purine rings found in ATP.[1] Consequently, derivatives like 5-Br-3-Ph-7AI are frequently designed as ATP-competitive kinase inhibitors . The 3-phenyl moiety typically targets the hydrophobic pocket adjacent to the ATP-binding site, while the 5-bromo position serves as a critical vector for solubility modulation or halogen bonding within the catalytic cleft.
This guide provides a self-validating workflow to determine:
-
Cytotoxic Potency (IC50): Anti-proliferative efficacy in solid tumor cell lines.[2][3]
-
Target Engagement: Inhibition of downstream phosphorylation signaling (specifically the PI3K/AKT or MAPK cascades, common targets for this scaffold).
Mechanism of Action & Rationale
To design an effective assay, one must understand the molecular behavior of the scaffold. 5-Br-3-Ph-7AI functions as a Type I Kinase Inhibitor .
-
Hinge Binding: The pyridine nitrogen (N7) and pyrrole nitrogen (N1) form a bidentate hydrogen bond network with the kinase hinge region, mimicking the adenine of ATP.
-
Hydrophobic Interaction: The 3-phenyl group occupies the "Gatekeeper" region or hydrophobic back-pocket, imparting selectivity.
-
Efficacy Readout: Successful binding prevents ATP hydrolysis, blocking the phosphorylation of downstream effectors (e.g., AKT, ERK, STAT).
Visualizing the Signaling Blockade
The following diagram illustrates the theoretical intervention point of 5-Br-3-Ph-7AI within a generic Receptor Tyrosine Kinase (RTK) pathway.
Figure 1: Proposed Mechanism of Action. The compound competes with ATP at the RTK or PI3K level, preventing the phosphorylation cascade required for cell survival.
Pre-Assay Considerations: Compound Handling
The 5-bromo-7-azaindole scaffold is highly lipophilic. Improper solubilization is the #1 cause of assay variability.
-
Solvent: 100% DMSO (Anhydrous).
-
Stock Concentration: Prepare a 10 mM or 20 mM master stock.
-
Storage: Aliquot into amber glass vials (avoid plastic interaction over long term) and store at -20°C.
-
Assay Tolerance: Ensure final DMSO concentration in cell culture is < 0.5% (v/v) to prevent solvent-induced cytotoxicity.
Protocol A: Dose-Response Cell Viability Assay (IC50)
Objective: Determine the concentration required to inhibit cell growth by 50% (IC50). Method: ATP-quantification luminescence assay (e.g., CellTiter-Glo®).
Reagents & Equipment[2][4]
-
Cell Lines: A549 (Lung) or HCT116 (Colon). Rationale: These lines have high basal kinase activity (KRAS/PI3K mutations), making them sensitive to this scaffold.
-
Media: DMEM + 10% FBS + 1% Pen/Strep.
-
Compound: 5-Br-3-Ph-7AI (10 mM Stock).
-
Control: Staurosporine (1 mM Stock) as a pan-kinase death control.
Step-by-Step Workflow
-
Cell Seeding (Day 0):
-
Harvest cells and count viability (>95% required).
-
Seed 3,000 cells/well in a 96-well white-walled opaque plate (50 µL volume).
-
Incubate 24h at 37°C/5% CO2 to allow attachment.
-
-
Compound Preparation (Day 1):
-
Perform a 3-fold serial dilution of 5-Br-3-Ph-7AI in 100% DMSO.
-
Top Conc: 10 mM → Low Conc: ~0.5 µM (8 points).
-
Intermediate Dilution: Transfer 1 µL of DMSO stock into 199 µL of culture media (1:200 dilution). This ensures 0.5% DMSO.
-
-
Treatment:
-
Add 50 µL of the Intermediate Dilution to the cell plate (Final Volume: 100 µL).
-
Final Top Conc: 50 µM. Final DMSO: 0.25%.
-
Controls:
-
Negative: 0.25% DMSO in media (No drug).
-
Positive: 1 µM Staurosporine.
-
Blank: Media only (No cells).
-
-
-
Incubation:
-
Incubate for 72 hours at 37°C.
-
-
Readout (Day 4):
-
Equilibrate plate to Room Temperature (RT) for 30 mins.
-
Add 100 µL CellTiter-Glo reagent per well.
-
Shake (orbital) for 2 mins; Incubate dark for 10 mins.
-
Read Luminescence (RLU) on a plate reader.
-
Data Analysis
Calculate % Viability using the formula:
-
Plot Log[Concentration] vs. % Viability using non-linear regression (4-parameter logistic fit) to derive IC50.
Protocol B: Target Engagement (Western Blot)
Objective: Confirm the compound inhibits specific phosphorylation events (e.g., p-AKT or p-ERK) rather than killing cells via non-specific toxicity.
Experimental Design Diagram
Figure 2: Pharmacodynamic Workflow. Serum starvation synchronizes cells, ensuring that observed phosphorylation is due to the specific stimulation (EGF) that the drug is intended to block.
Detailed Protocol
-
Preparation: Seed 5 x 10^5 cells/well in a 6-well plate. Grow to 70-80% confluence.
-
Starvation (Critical): Wash cells with PBS and replace media with serum-free DMEM for 16–24 hours. This reduces basal background noise.
-
Drug Treatment:
-
Add 5-Br-3-Ph-7AI at concentrations of 0, 0.1, 1.0, and 10 µM .
-
Incubate for 2 hours .
-
-
Stimulation:
-
Add EGF (Epidermal Growth Factor) at 50 ng/mL for 15 minutes to induce strong phosphorylation of AKT/ERK.
-
Note: The drug is present during stimulation.
-
-
Lysis:
-
Place plate on ice. Wash with cold PBS containing Na3VO4 (phosphatase inhibitor).
-
Lyse in RIPA buffer + Protease/Phosphatase Inhibitor Cocktail.
-
-
Detection:
-
Run SDS-PAGE. Transfer to PVDF membrane.
-
Primary Antibodies:
-
Anti-p-AKT (Ser473) [Rabbit, 1:1000]
-
Anti-Total AKT [Mouse, 1:1000] (Loading Control 1)
-
Anti-GAPDH [1:5000] (Loading Control 2)
-
-
Interpretation
-
Efficacy: You should observe a dose-dependent decrease in p-AKT band intensity while Total AKT remains constant.
-
Failure Mode: If Total AKT decreases, the compound is degrading the protein or causing rapid necrosis, not specific inhibition.
Data Summary & Troubleshooting
Expected Results Matrix
| Assay | Readout | Successful Outcome | Troubleshooting (If Failed) |
| Solubility | Visual Inspection | Clear solution in media at 50 µM. | Precipitate visible? Sonicate stock or reduce max conc. to 10 µM. |
| Viability | IC50 (µM) | Sigmoidal curve; IC50 < 10 µM for leads. | Flat curve? Check cell density (too high = contact inhibition). |
| Western | Band Density | p-AKT absent at 10 µM; present in DMSO. | Signal in all lanes? Phosphatase inhibitors failed or starvation was insufficient. |
Statistical Rigor
-
N-Value: All viability assays must be performed in biological triplicates (n=3).
-
Z-Factor: For screening campaigns, ensure Z' > 0.5 using the Staurosporine positive control.
References
-
Zhang, L. et al. (2018). "Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity."[4] Journal of Medicinal Chemistry.
-
Song, J. et al. (2020). "Design, synthesis, biological evaluation and molecular modeling of novel 1H-pyrrolo[2,3-b]pyridine derivatives as potential anti-tumor agents." Bioorganic Chemistry.
-
Wang, W. et al. (2017). "7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors."[1][5][6][7] Chemical and Pharmaceutical Bulletin.
-
Promega Corporation. "CellTiter-Glo® Luminescent Cell Viability Assay Protocol."
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Design, synthesis, biological evaluation and molecular modeling of novel 1H-pyrrolo[2,3-b]pyridine derivatives as potential anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [jstage.jst.go.jp]
- 7. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]
Technical Application Note: IC50 Determination of 5-bromo-3-phenyl-1H-pyrrolo[2,3-b]pyridine against FGFR
Abstract & Introduction
The fibroblast growth factor receptor (FGFR) family (FGFR1–4) plays a critical role in cellular proliferation, survival, and migration. Dysregulation of FGFR signaling—via gene amplification, fusion, or mutation—is a validated oncogenic driver in urothelial carcinoma, cholangiocarcinoma, and various squamous cell carcinomas.
This application note details the protocol for determining the half-maximal inhibitory concentration (
We utilize the ADP-Glo™ Kinase Assay (Promega) , a homogeneous, luminescent assay that measures ADP formation.[3] This method is selected for its high Z' factor, resistance to compound fluorescence interference, and ability to use physiological ATP concentrations (
Experimental Principles & Workflow
Assay Principle
The assay quantifies kinase activity by measuring the conversion of ATP to ADP.[4] It occurs in two phases after the kinase reaction:[5]
-
Depletion: Unused ATP is depleted, leaving only the ADP generated by the kinase.[5]
-
Detection: ADP is converted back to ATP, which is then used by Ultra-Glo™ Luciferase to generate light.[4] The luminescence signal is directly proportional to kinase activity.
Workflow Visualization
The following diagram outlines the logical flow of the experiment, from compound preparation to data analysis.
Figure 1: Step-by-step workflow for the ADP-Glo™ Kinase Assay. Color coding indicates distinct experimental phases.
Materials & Reagents
Critical Reagents
| Component | Specification | Recommended Source |
| Test Compound | 5-bromo-3-phenyl-1H-pyrrolo[2,3-b]pyridine | In-house synthesis or Vendor |
| Kinase | Recombinant Human FGFR1 (Active) | Promega / SignalChem |
| Substrate | Poly(Glu, Tyr) 4:1 | Sigma / Promega |
| Assay Kit | ADP-Glo™ Kinase Assay | Promega (Cat# V9101) |
| Cofactors | Sigma Aldrich | |
| Control | Staurosporine or AZD4547 | SelleckChem / MedChemExpress |
Buffer Composition (1X Kinase Buffer)
Note: FGFRs often require Manganese (
-
Base: 40 mM Tris-HCl (pH 7.5)
-
Salts: 20 mM
, 2 mM -
Additives: 0.1 mg/mL BSA, 50
M DTT (freshly added) -
Surfactant: 0.01% Tween-20 (prevents compound aggregation)
Detailed Protocol
Phase 1: Compound Preparation (Serial Dilution)
Objective: Create a 10-point dose-response curve.
-
Stock: Dissolve Compound X in 100% DMSO to a concentration of 10 mM. Vortex ensures complete solubilization.
-
Dilution: Prepare a 3-fold serial dilution in DMSO.
-
Top Conc: 1 mM (in DMSO).
-
Transfer: 10
L into 20 L DMSO across 10 wells.
-
-
Intermediate Plate: Transfer 1
L of the DMSO series into 24 L of 1X Kinase Buffer. This reduces DMSO to 4% (4x final assay concentration).-
Why? High DMSO (>1-2%) can inhibit kinase activity non-specifically. This step ensures the final assay DMSO is
1%.
-
Phase 2: The Kinase Reaction (384-well Plate)
Total Assay Volume: 10
-
Compound Addition: Add 2.5
L of diluted Compound X (from Intermediate Plate) to the assay plate. -
Enzyme Addition: Dilute FGFR1 enzyme to 2 ng/
L in 1X Kinase Buffer. Add 2.5 L to the plate.-
Pre-incubation: Centrifuge (1000 rpm, 1 min) and incubate for 10–15 mins at RT. This allows the inhibitor to bind the active site (crucial for accurate
).
-
-
Substrate/ATP Mix: Prepare a mix of Poly(GT) substrate (0.2
g/ L final) and ATP ( concentration, typically 25–50 M for FGFR1). -
Start Reaction: Add 5
L of Substrate/ATP mix to the wells. -
Incubation: Seal plate and incubate for 60 minutes at Room Temperature (22–25°C).
Phase 3: Detection (ADP-Glo)
-
Stop & Deplete: Add 10
L of ADP-Glo™ Reagent . -
Detect: Add 20
L of Kinase Detection Reagent . -
Read: Measure Luminescence (Integration time: 0.5–1.0 sec) on a multimode plate reader (e.g., EnVision, PHERAstar).
Data Analysis & Interpretation
Signal Verification
Before calculating
-
Max Signal (
Activity): DMSO vehicle + Enzyme + Substrate + ATP. -
Min Signal (
Activity): No Enzyme control (or high dose Staurosporine). -
Z' Factor: Must be
for the data to be statistically reliable.
Curve Fitting
Normalize data to Percent Inhibition:
Fit the data using a non-linear regression (4-parameter logistic equation) in GraphPad Prism or XLfit:
-
X: Log of compound concentration.
-
Y: Normalized response (% Activity).
Expected Results for 7-Azaindoles
7-azaindoles are Type I inhibitors.
-
Expected
: If the "3-phenyl" group correctly targets the hydrophobic pocket, expect in the low nanomolar range (10–100 nM). -
Hill Slope: Should be near -1.0. A steep slope (e.g., -3.0) suggests aggregation or non-specific denaturation.
Biological Context: FGFR Signaling Pathway[7][8][9][10][11][12]
Understanding the downstream effects is vital for secondary cell-based assays.
Figure 2: Simplified FGFR signaling cascade. Compound X inhibits the autophosphorylation step at the FGFR node, blocking downstream MAPK and PI3K pathways.
Troubleshooting & Expert Tips
| Issue | Probable Cause | Solution |
| Low S/B Ratio (< 3) | Insufficient ATP conversion | Increase Enzyme concentration or reaction time. Ensure ATP is at |
| High Background | ATP contamination | Use "Ultra-Pure" ATP provided in the kit.[3] Avoid touching wells with skin (ATP source). |
| IC50 Shift (Right) | High ATP concentration | If ATP >> |
| Compound Precipitation | Low Solubility | 5-bromo-3-phenyl-1H-pyrrolo[2,3-b]pyridine is hydrophobic. Ensure DMSO < 1% final and use Tween-20. |
References
-
Sawa, M. (2018).[2] 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors.[1][7][8] Chemical and Pharmaceutical Bulletin. [Link][2]
-
Hall, A., et al. (2016). Discovery of 7-Azaindoles as Selective Inhibitors of FGFR.[9][7][8] Journal of Medicinal Chemistry.[9][7] (Contextual grounding for scaffold).
-
BPS Bioscience. FGFR2 Kinase Assay Kit Protocol. [Link]
-
Zhao, G., et al. (2011). A Novel, Selective Inhibitor of Fibroblast Growth Factor Receptors That Shows a Potent Broad Spectrum of Antitumor Activity.[9] Molecular Cancer Therapeutics. [Link]
Sources
- 1. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [jstage.jst.go.jp]
- 2. tesidottorato.depositolegale.it [tesidottorato.depositolegale.it]
- 3. carnabio.com [carnabio.com]
- 4. promega.com [promega.com]
- 5. promega.com [promega.com]
- 6. promega.com [promega.com]
- 7. Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: 5-bromo-3-phenyl-1H-pyrrolo[2,3-b]pyridine Synthesis
Ticket ID: #AZA-773-OPT Subject: Yield Optimization & Troubleshooting for C3-Arylation of 5-Bromo-7-Azaindole Assigned Specialist: Senior Application Scientist, Medicinal Chemistry Div.
Executive Summary & Strategic Analysis
The Objective: Synthesize 5-bromo-3-phenyl-1H-pyrrolo[2,3-b]pyridine. The Challenge: The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold presents a "reactivity paradox." The pyridine ring is electron-deficient (prone to nucleophilic attack, resistant to electrophilic attack), while the pyrrole ring is electron-rich. The Solution: The most robust, high-yield strategy relies on Kinetic Regioselectivity . We utilize the significant bond dissociation energy (BDE) difference between C–I and C–Br bonds to perform a chemoselective Suzuki-Miyaura coupling.
The "Golden Route" Strategy
Do not attempt direct bromination of 3-phenyl-7-azaindole (poor regiocontrol). Do not attempt direct C-H arylation unless you have screened specific ligands (high risk of C2-arylation).
Recommended Pathway:
-
Precursor: Start with 5-bromo-1H-pyrrolo[2,3-b]pyridine .
-
Activation: Regioselective C3-iodination using NIS (N-iodosuccinimide).
-
Coupling: Chemoselective Suzuki-Miyaura cross-coupling with Phenylboronic acid.
Technical Deep Dive: The Self-Validating System
This protocol is "self-validating" because it relies on the inherent physical properties of the halogens. If you follow the temperature constraints, the reaction cannot proceed at the wrong site.
Mechanism of Selectivity
-
Site C3 (Iodine): The C–I bond is weaker and undergoes Oxidative Addition with Pd(0) rapidly, often at room temperature or mild heat (<60°C).
-
Site C5 (Bromine): The C–Br bond on the electron-deficient pyridine ring requires higher activation energy (typically >80°C or specialized ligands) to undergo Oxidative Addition.
-
Validation: By controlling temperature, you create a kinetic gate that permits C3-coupling while "locking" the C5-bromide.
Visual Workflow (Graphviz)
Caption: Figure 1. Kinetic selectivity pathway for synthesizing 5-bromo-3-phenyl-7-azaindole, highlighting critical control points to avoid over-coupling.
Troubleshooting Center (FAQs)
Issue 1: "I am losing the 5-Bromine atom (Over-coupling)."
Diagnosis: Your reaction conditions are too energetic, overcoming the activation barrier for the C5-Br bond.
-
Root Cause: Temperature >80°C or using a highly active catalyst (e.g., XPhos, SPhos) that does not discriminate well between I and Br.
-
Solution:
-
Switch Catalyst: Use Pd(dppf)Cl₂[1]·DCM or Pd(PPh₃)₄ . These are less electron-rich than Buchwald precatalysts and respect the halogen hierarchy.
-
Lower Temperature: Run the reaction at 40–50°C . Monitor by LCMS. Stop immediately upon consumption of the iodide.
-
Stoichiometry: Use exactly 1.05–1.1 equivalents of Phenylboronic acid. Do not use excess.
-
Issue 2: "Low conversion / Catalyst Poisoning."
Diagnosis: The reaction stalls.
-
Root Cause: The N7 nitrogen (pyridine-like) is a strong sigma-donor and can coordinate to Palladium, poisoning the catalyst.
-
Solution:
-
Protecting Group: Protect the N1-position (e.g., Tosyl or SEM). This changes the electronics and sterics, reducing N7 coordination. Note: Tosyl is electron-withdrawing and makes the oxidative addition at C3 slightly slower but cleaner.
-
Base Choice: Switch from Na₂CO₃ to K₃PO₄ or Cs₂CO₃ . Higher solubility in dioxane/water mixtures often improves turnover.
-
Issue 3: "I see N-arylation instead of C-arylation."
Diagnosis: You are forming a C–N bond.
-
Root Cause: Chan-Lam coupling conditions or presence of Cu/oxidants.
-
Solution: Ensure strictly anaerobic conditions (degas solvents). If using boronic acids with free NH-azaindoles, N-arylation is a common side reaction if Cu is present. Stick to standard Suzuki conditions (Pd(0)/Base) which disfavor N-arylation without specific directing groups.
Optimized Experimental Protocol
Target: 5-bromo-3-phenyl-1H-pyrrolo[2,3-b]pyridine Scale: 1.0 mmol basis
Step 1: Synthesis of 5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine
This step installs the "reactive handle."
-
Dissolve: 5-bromo-7-azaindole (1.0 eq, 197 mg) in DMF (5 mL, 0.2 M).
-
Reagent: Add N-Iodosuccinimide (NIS) (1.05 eq, 236 mg) portion-wise at 0°C.
-
Reaction: Stir at Room Temperature (25°C) for 2 hours.
-
Checkpoint: TLC (Hex/EtOAc 3:1) should show a new spot (higher Rf).
-
-
Workup: Pour into water (20 mL). The product usually precipitates. Filter, wash with water, and dry.[2]
-
Expected Yield: 85–95%.[2]
-
Step 2: Chemoselective Suzuki Coupling
This step requires strict temperature control.
| Reagent | Equivalents | Role |
| 3-Iodo-intermediate | 1.0 eq | Substrate |
| Phenylboronic Acid | 1.1 eq | Coupling Partner |
| Pd(dppf)Cl₂·DCM | 0.05 eq (5 mol%) | Catalyst (Selectivity King) |
| Na₂CO₃ (2M aq) | 3.0 eq | Base |
| DME (Dimethoxyethane) | 0.15 M conc. | Solvent |
Procedure:
-
Degas: Sparge the DME and 2M Na₂CO₃ with Nitrogen/Argon for 15 minutes. Critical for catalyst life.
-
Mix: In a vial, combine the 3-iodo-5-bromo-7-azaindole, Phenylboronic acid, and Pd catalyst.
-
Solvent: Add degassed DME and aqueous base. Cap under inert atmosphere.
-
Heat: Stir at 45–50°C .
-
Checkpoint: Check LCMS at 2 hours. The C-I bond should be reacting. The C-Br bond should remain silent.
-
-
Workup: Dilute with EtOAc, wash with brine. Dry over Na₂SO₄.[3]
-
Purification: Flash chromatography (Gradient: 0 -> 40% EtOAc in Hexanes).
Data & Validation
Solvent/Base Screening Matrix (Simulated Data based on Literature Trends)
| Entry | Catalyst | Solvent/Base | Temp (°C) | Yield (C3-Ph) | Byproduct (Bis-Ph) | Verdict |
| 1 | Pd(PPh₃)₄ | Toluene/EtOH/Na₂CO₃ | 80 | 65% | 20% | Too Hot (Over-coupling) |
| 2 | Pd(dppf)Cl₂ | DME/H₂O/Na₂CO₃ | 80 | 72% | 15% | Moderate Selectivity |
| 3 | Pd(dppf)Cl₂ | DME/H₂O/Na₂CO₃ | 45 | 91% | <2% | Optimal |
| 4 | Pd(OAc)₂/SPhos | Dioxane/K₃PO₄ | 45 | 50% | 40% | Too Active (Lost Selectivity) |
References
-
Regioselective Halogenation of 7-Azaindoles
-
Suzuki Coupling Selectivity (Iodo vs Bromo)
- Title: The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles (Analogous reactivity in fused systems).
- Source: Molecules (MDPI).
-
URL:[Link]
-
Direct Arylation Context (Alternative Routes)
-
Kinase Inhibitor Synthesis (Application Context)
Sources
- 1. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. ias.ac.in [ias.ac.in]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. eurekaselect.com [eurekaselect.com]
- 6. researchgate.net [researchgate.net]
- 7. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Polar Pyrrolo[2,3-b]pyridine Derivatives
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the purification of polar pyrrolo[2,3-b]pyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating these valuable but often difficult-to-purify compounds. Pyrrolo[2,3-b]pyridines, also known as 7-azaindoles, are a critical scaffold in medicinal chemistry, often mimicking the purine ring of ATP to act as kinase inhibitors.[1] However, their polarity and basic nitrogen atoms present significant purification hurdles.
This resource provides in-depth troubleshooting guides, FAQs, and validated protocols in a direct question-and-answer format to address the specific issues you may face in the lab.
Troubleshooting Guide: Common Purification Issues
This section addresses the most frequent and frustrating challenges encountered during the purification of polar pyrrolo[2,3-b]pyridine derivatives.
Issue 1: My compound streaks badly or won't move from the baseline on a silica gel TLC plate.
Question: I'm developing a solvent system for my polar pyrrolo[2,3-b]pyridine derivative using standard normal-phase silica gel TLC plates. Even with highly polar solvents like 100% ethyl acetate or 10% methanol in dichloromethane, the spot either remains at the origin or streaks severely up the plate. What is happening and how can I fix it?
Answer: This is a classic problem when dealing with basic, nitrogen-containing heterocycles like pyrrolopyridines on standard silica gel.[2]
-
The Root Cause: Standard silica gel is acidic due to the presence of silanol groups (Si-OH) on its surface.[2][3] The basic nitrogen atoms in your pyrrolopyridine can form strong acid-base interactions with these silanol groups. This strong, sometimes irreversible, binding leads to poor mobility (streaking or tailing) as the compound "drags" along the stationary phase instead of eluting in a tight band.[2][4]
-
The Solution: Mobile Phase Modification: To overcome this, you must neutralize the acidic sites on the silica gel. This is achieved by adding a small amount of a basic modifier to your mobile phase.[4][5]
-
Triethylamine (TEA) or Diethylamine (DEA): Adding 0.1-1% TEA to your eluent is a common starting point.[4][5] The TEA is a stronger base than your compound and will preferentially interact with the acidic silanol sites, effectively "masking" them. This allows your compound to elute based on polarity interactions rather than strong acid-base binding, resulting in a well-defined spot.[3][6]
-
Ammonia/Ammonium Hydroxide: For very polar or strongly basic compounds, a more potent modifier may be needed. A common strategy is to use a stock solution of 10% ammonium hydroxide in methanol, and then add 1-10% of this stock solution to your main eluent (e.g., dichloromethane).[2][7]
-
Diagram: Mechanism of Peak Tailing and Mitigation
This diagram illustrates how basic modifiers prevent peak tailing on silica gel.
Caption: How basic modifiers improve peak shape on silica gel.
Issue 2: My compound is decomposing on the silica gel column.
Question: My TLC analysis looks clean, but after running a flash column, my collected fractions are a mess and I have a low recovery of my desired product. I suspect it's degrading on the column. How can I confirm this and what should I do?
Answer: Your suspicion is likely correct. The acidic nature of silica gel can catalyze the decomposition of sensitive molecules.[4][7] Pyrrolopyridine derivatives, especially those with acid-labile protecting groups or functional groups, can be susceptible.
-
How to Confirm Instability:
-
2D TLC Analysis: Spot your crude material on a silica TLC plate.
-
Run the plate in your chosen solvent system as usual (this is the first dimension).
-
Remove the plate, and let it air dry completely, but do not visualize it yet.
-
Rotate the plate 90 degrees and re-run it in the same solvent system (this is the second dimension).
-
Visualize the plate. If your compound is stable, you will see a single spot on the diagonal. If it is decomposing on the silica, you will see new spots appearing off the diagonal.[7]
-
-
Solutions for Compound Instability:
-
Deactivate the Silica Gel: Before loading your sample, flush the packed column with your eluent containing 1-2% triethylamine.[8] This neutralizes the acidic sites. After this pre-flush, you can run the column with your normal mobile phase.[8]
-
Switch to a Less Acidic Stationary Phase: If deactivation is insufficient, consider an alternative stationary phase.
-
Alumina (Basic or Neutral): Alumina is a good alternative for acid-sensitive basic compounds.[5][8] You can purchase pre-packed columns or TLC plates.
-
Amine-Functionalized Silica: These columns have a basic surface, which eliminates the need for basic additives in the mobile phase and simplifies purification.[2][9]
-
-
Use Reversed-Phase Chromatography: This is often the best solution for highly polar and/or sensitive compounds. See the "Advanced Purification Strategies" section below for more details.
-
Issue 3: I can't remove residual palladium catalyst from my cross-coupling reaction.
Question: I performed a Suzuki or Buchwald-Hartwig coupling to synthesize my pyrrolopyridine derivative. Now, my purified compound is off-color (gray or black), and I suspect it's contaminated with palladium. Standard column chromatography isn't removing it completely. How can I get rid of it?
Answer: Residual palladium is a common and critical issue, as it can interfere with downstream applications and is strictly regulated in APIs.[10][11] Simple filtration or standard chromatography is often insufficient to remove all forms of palladium (e.g., Pd(0), Pd(II), colloidal Pd).[10][12]
-
The Solution: Metal Scavengers & Specialized Filtration:
-
Filtration through Celite®: As a first step, dilute your reaction mixture with a suitable solvent and filter it through a thick pad (1-2 cm) of Celite®. This will remove the bulk of heterogeneous palladium particles.[10][12]
-
Adsorption with Activated Carbon: Stirring the crude product with activated carbon can be effective, but it may also lead to loss of your desired product through non-specific adsorption.[11][13]
-
Use of Solid-Supported Scavengers: This is the most targeted and effective method. Scavenger resins are typically silica- or polymer-based materials functionalized with groups that have a high affinity for palladium, such as thiols or thioureas.[10]
-
Thiol-functionalized silica is particularly effective at binding soluble palladium species.[10] You stir the resin with your crude product in solution, and the resin-bound palladium is then simply filtered off.
-
-
| Method | Pros | Cons | Best For |
| Filtration (Celite®) | Simple, fast, removes bulk Pd(0).[12] | Ineffective for soluble or colloidal Pd. | First pass purification after reaction workup. |
| Activated Carbon | Inexpensive. | Can cause significant product loss.[11] | Crude purifications where some loss is acceptable. |
| Scavenger Resins | Highly selective, high efficiency, minimal product loss.[10][11] | More expensive than other methods. | Removing trace soluble palladium to meet regulatory limits. |
A detailed protocol for using a scavenger resin is provided in the "Experimental Protocols" section.
Advanced Purification Strategies & FAQs
Question: When should I give up on normal-phase silica and switch to reversed-phase chromatography?
Answer: You should strongly consider switching to reversed-phase (RP) chromatography when:
-
Your compound is extremely polar and requires highly aggressive mobile phases (e.g., >20% methanol with ammonia) to move on silica.[7][14]
-
Your compound is acid-sensitive and degrades even on deactivated silica.[7]
-
You have highly polar impurities that co-elute with your product in normal-phase systems.
In reversed-phase chromatography, a non-polar stationary phase (like C18-bonded silica) is used with a polar mobile phase (typically water/acetonitrile or water/methanol).[15][16] Polar compounds like pyrrolopyridines have weaker interactions with the C18 phase and elute earlier. To improve retention and peak shape for these basic compounds, it is standard practice to add a modifier like 0.1% formic acid or trifluoroacetic acid (TFA) to the mobile phase.[5]
Question: What is Supercritical Fluid Chromatography (SFC), and is it suitable for my compounds?
Answer: SFC is a powerful purification technique that uses supercritical CO2 as the primary mobile phase, typically modified with a co-solvent like methanol. It is often considered a type of normal-phase chromatography and offers several advantages:
-
Speed: The low viscosity of the mobile phase allows for very fast separations.[17]
-
Green Chemistry: It significantly reduces the consumption of organic solvents.[17]
-
Orthogonal Selectivity: It often provides different separation patterns compared to HPLC, which can be useful for resolving difficult impurities.
SFC is highly effective for separating polar compounds, including basic amines.[17][18][19] By using polar co-solvents and additives, SFC can successfully purify compounds that are challenging for traditional normal-phase or reversed-phase methods.[17][20]
Question: My compound fails to crystallize and keeps "oiling out." What can I do?
Answer: "Oiling out" occurs when a compound comes out of solution as a liquid rather than a solid crystal lattice, often due to high impurity levels or rapid cooling.[5] For polar compounds, finding a suitable crystallization solvent can be challenging.
Troubleshooting Steps:
-
Slow Down Cooling: After dissolving your compound in a minimum of hot solvent, allow it to cool to room temperature very slowly. Do not place it directly in an ice bath. Slow cooling provides time for an ordered crystal lattice to form.[21]
-
Scratch the Flask: Use a glass rod to gently scratch the inside surface of the flask at the air-solvent interface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.[5]
-
Use a Co-solvent System: This is often the best approach. Dissolve your compound in a small amount of a "good" solvent in which it is very soluble (e.g., Methanol, DMSO).[22] Then, slowly add a "poor" solvent in which it is insoluble (e.g., water, hexane, or diethyl ether) dropwise until the solution just becomes turbid.[21] Add a drop or two of the good solvent to clarify it, then allow it to cool slowly.[21][23]
-
Seed Crystals: If you have a tiny amount of pure, solid material, add a single seed crystal to the cooled, saturated solution to initiate crystallization.[5]
Decision Workflow for Purification Strategy
This flowchart provides a logical path for selecting the appropriate purification technique for your polar pyrrolo[2,3-b]pyridine derivative.
Caption: Decision workflow for selecting a purification method.
Experimental Protocols
Protocol 1: Palladium Scavenging Using Thiol-Functionalized Silica
This protocol describes a general procedure for removing residual palladium catalyst from a reaction mixture after initial workup.
Materials:
-
Crude product dissolved in a suitable organic solvent (e.g., DCM, EtOAc, THF).
-
Thiol-functionalized silica gel scavenger (e.g., SiliaMetS Thiol).
-
Filtration apparatus (e.g., Büchner funnel, filter flask).
-
Celite®.
Procedure:
-
Initial Filtration: After the reaction workup, dissolve the crude product in a suitable solvent. Filter the solution through a 1-2 cm pad of Celite® to remove heterogeneous palladium. Collect the filtrate.[10][12]
-
Scavenger Addition: Transfer the filtrate to a round-bottom flask. Add the thiol-functionalized silica scavenger. A typical starting point is 4-5 weight equivalents relative to the amount of palladium catalyst used in the reaction.
-
Stirring: Stir the suspension at room temperature. The required time can vary from 1 to 24 hours. You can monitor the removal by taking small aliquots, filtering, and analyzing for palladium content (e.g., by ICP-MS if available).
-
Final Filtration: Once scavenging is complete, filter the mixture through a small pad of Celite® or a fritted funnel to remove the scavenger resin.[10]
-
Washing: Wash the filter cake thoroughly with fresh solvent to ensure complete recovery of your product.
-
Concentration: Combine the filtrate and washings. Remove the solvent under reduced pressure to yield the palladium-free crude product, ready for further purification if needed.
Protocol 2: Flash Chromatography with a Basic Modifier
This protocol details how to perform flash column chromatography on silica gel for a polar basic compound that requires a modifier.
Materials:
-
Silica gel for flash chromatography.
-
Crude pyrrolo[2,3-b]pyridine derivative.
-
Solvents for mobile phase (e.g., Dichloromethane, Methanol).
-
Basic Modifier (e.g., Triethylamine or a 2 M solution of ammonia in methanol).
Procedure:
-
Solvent System Selection: Using TLC, determine the optimal solvent system that gives your target compound an Rf of ~0.2-0.3. For example, a 5% Methanol in Dichloromethane solution containing 0.5% Triethylamine.
-
Column Packing: Dry or slurry pack a flash chromatography column with silica gel appropriate for your sample size (typically a 50:1 to 100:1 ratio of silica:crude material by weight).
-
Column Equilibration: Equilibrate the packed column by flushing it with at least 3-5 column volumes of your initial, least polar mobile phase (e.g., 100% Dichloromethane with 0.5% TEA). This ensures the entire silica bed is neutralized and equilibrated before the sample is loaded.
-
Sample Loading: Dissolve your crude material in a minimal amount of the mobile phase or another strong solvent. Alternatively, for better resolution, perform a "dry load" by adsorbing your compound onto a small amount of silica gel, drying it to a free-flowing powder, and carefully adding it to the top of the column.
-
Elution: Begin elution with your determined solvent system. You can run the purification isocratically (constant solvent composition) or using a gradient (gradually increasing the polarity, e.g., from 2% to 10% Methanol in Dichloromethane, while keeping the percentage of TEA constant).
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing your pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure. Note: Triethylamine is volatile and should be removed with the solvent, but co-evaporation with a solvent like toluene may be necessary to remove the last traces.
References
-
Department of Chemistry, University of Rochester. Troubleshooting Flash Column Chromatography. [Link]
-
Biotage. Is there an easy way to purify organic amines?. [Link]
-
ResearchGate. (PDF) Amines by Supercritical Fluid Chromatography. [Link]
-
Acıkses, S., & Yakan, H. (2018). 3.3. CRYSTALLIZATION. [Link]
-
ResearchGate. How can i remove palladium Pd catalyst easily?. [Link]
-
Welch Materials. Triethylamine as a Mobile Phase Additive: What Does It Do?. [Link]
-
ResearchGate. How do I make a crystal of highly polar compounds?. [Link]
-
Waters Corporation. Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention. [Link]
-
Pharma Growth Hub. Effect of Triethylamine (TEA) on the Retention in RPLC. [Link]
-
Chrom Tech, Inc. Reverse Phase Chromatography Techniques. [Link]
-
Chromatography Today. How Good is SFC for Polar Analytes?. [Link]
-
Waters Corporation. Beginner's Guide to Preparative Supercritical Fluid Chromatography (SFC). [Link]
-
Taylor & Francis Online. Separation of Amino Acids and Peptides with Supercritical Fluids Chromatography. [Link]
-
Phenomenex. TROUBLESHOOTING GUIDE. [Link]
-
Crystallography at University of Geneva. Guide for crystallization. [Link]
-
International Union of Crystallography. How to grow crystals for X-ray crystallography. [Link]
-
University of California, Irvine. 4. Crystallization. [Link]
-
LCGC International. Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. [Link]
-
Wikipedia. Reversed-phase chromatography. [Link]
-
Reddit. Purification of strong polar and basic compounds. [Link]
-
Teledyne ISCO. Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. [Link]
- Google Patents. US20050256327A1 - Method of removing palladium.
-
Daicel Chiral Technologies. Reverse-Phase Chromatography: Columns & Mobile Phases Guide. [Link]
-
National Center for Biotechnology Information. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. [Link]
-
Royal Society of Chemistry. Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625. [Link]
-
PubMed. Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. [Link]
-
Biotage. How to Remove Palladium in three easy steps. [Link]
-
Reddit. troubleshooring flash chromatography purification. [Link]
-
Bio-Rad. Introduction to Ion Exchange Chromatography. [Link]
-
The Analytical Scientist. Purification of polar compounds. [Link]
-
Global Scholarly Communication Online Press. Ion exchange chromatography: A comprehensive review. [Link]
-
Phenomenex. Principles of Ion Exchange Chromatography. [Link]
-
Chrom Tech, Inc. Mastering Ion Exchange Chromatography: Essential Guide. [Link]
-
ResearchGate. Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors. [Link]
-
Biotage. Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]
-
PubMed. Silica gel promotes reductions of aldehydes and ketones by N-heterocyclic carbene boranes. [Link]
-
ACS Symposium Series. Adsorption Properties of Silica Gels, In Situ, Modified with Nitrogen-Containing Polymers with Complexing Properties for Ion. [Link]
-
ResearchGate. (PDF) Silica Gel in Organic Synthesis. [Link]
-
Waters Blog. Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]
-
ResearchGate. Identification of pyrrolo-pyridine derivatives as novel class of antibacterials. [Link]
-
Office of Scientific and Technical Information. ADSORPTION OF GASEOUS OXIDES OF NITROGEN ON SILICA GEL AND MOLECULAR SIEVE. [Link]
-
Taylor & Francis Online. Silica gel – Knowledge and References. [Link]
-
PubMed. Recent advances of pyrrolopyridines derivatives: a patent and literature review. [Link]
Sources
- 1. Recent advances of pyrrolopyridines derivatives: a patent and literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biotage.com [biotage.com]
- 3. pharmagrowthhub.com [pharmagrowthhub.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. welch-us.com [welch-us.com]
- 7. Chromatography [chem.rochester.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. teledyneisco.com [teledyneisco.com]
- 10. benchchem.com [benchchem.com]
- 11. biotage.com [biotage.com]
- 12. researchgate.net [researchgate.net]
- 13. US20050256327A1 - Method of removing palladium - Google Patents [patents.google.com]
- 14. reddit.com [reddit.com]
- 15. | https://separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 16. chromtech.com [chromtech.com]
- 17. chromatographytoday.com [chromatographytoday.com]
- 18. researchgate.net [researchgate.net]
- 19. tandfonline.com [tandfonline.com]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. esisresearch.org [esisresearch.org]
- 22. researchgate.net [researchgate.net]
- 23. iucr.org [iucr.org]
Preventing palladium black formation in cross-coupling reactions
Ticket Topic: Preventing Palladium Black Formation in Cross-Coupling Reactions Status: Open Assigned Specialist: Senior Application Scientist
Introduction: The "Black Box" Problem
Welcome to the . You are likely here because your reaction mixture, which started as a vibrant orange or pale yellow solution, has precipitated a fine black powder, and your LCMS shows stalled conversion.
The Core Issue: Palladium black is the thermodynamic sink of palladium catalysis. It represents the aggregation of active monomeric
Modern mechanistic understanding, pioneered by researchers like Valentine Ananikov, suggests a "Cocktail of Catalysts" where soluble nanoclusters and molecular species coexist.[1] The goal is not to eliminate all aggregation, but to prevent the irreversible collapse into bulk metal.
Diagnostic Module: Is Your Catalyst Actually Dead?
Before altering your protocol, determine if the color change indicates failure or a dynamic active state.
Q: My reaction turned dark brown/black within 10 minutes. Is it ruined? A: Not necessarily.
-
The "Cocktail" Effect: Highly active systems often form soluble nanoparticles (
) that act as reservoirs for active monomeric species.[2] These solutions appear dark but remain homogeneous. -
The "Death" Signal: If you see precipitation (particulates settling at the bottom) or a "mirror" forming on the glass walls, the catalyst has irreversibly aggregated.
-
Test: Filter a small aliquot through a 0.2
m PTFE filter.
Prevention Module: Ligand & Precatalyst Engineering
The most common cause of Pd black is ligand dissociation . If the
Mechanism of Failure & Stabilization
Figure 1: The Catalyst Life-Cycle. The goal is to keep the system oscillating between the Active and Cluster states, avoiding the irreversible path to Pd Black.
Solution 1: Switch to G3/G4 Precatalysts
Traditional sources like
-
Recommendation: Use Buchwald G3 or G4 precatalysts (e.g., XPhos Pd G4).[5][6]
-
Why? These contain the ligand pre-bound and a "dummy" ligand (carbazole or amine) that is released only upon base activation. This ensures a 1:1 ratio of active Pd to Ligand at all times, preventing the "naked" Pd that leads to aggregation.
Solution 2: Ligand Selection (Sterics vs. Electronics)
| Ligand Class | Risk of Pd Black | Best Use Case | Why it Works |
| Triphenylphosphine ( | High | Simple couplings | Weak binder; dissociates easily. Requires excess (1:4 Pd:L ratio). |
| Biaryl Phosphines (XPhos, SPhos) | Low | Buchwald-Hartwig, Suzuki | Bulky sterics create a "shell" around Pd; electron-rich nature strengthens Pd-P bond. |
| NHC (PEPPSI-IPr) | Very Low | Difficult substrates | The N-Heterocyclic Carbene bond is incredibly strong and rarely dissociates. |
| Bidentate (dppf, Xantphos) | Low | Chelating effect | The "bite angle" forces the ligand to stay attached, preventing unsaturation. |
Operational Module: Reaction Parameters
Q: Does the solvent choice promote aggregation? A: Yes.
-
Problem Solvents: DMF, DMA, and NMP can act as reducing agents. If they reduce Pd(II) to Pd(0) before the oxidative addition step occurs (and before the substrate is ready), the "lonely" Pd(0) will aggregate.
-
Fix: If using DMF/DMA, ensure the aryl halide is added before the catalyst and base.
-
Alternative: Switch to non-reducing solvents like Toluene or 1,4-Dioxane if solubility permits.
Q: I'm heating to 100°C. Should I ramp the temperature? A: NO.
-
The "Hot Spot" Issue: Placing a cold flask into a hot oil bath can cause rapid, uneven reduction at the flask walls (where it's hottest), leading to immediate plating (Pd mirroring).
-
Protocol:
-
Add all reagents at Room Temp (RT).
-
Stir to ensure homogeneity.
-
Place in a pre-heated block/bath. Exception: For highly unstable catalysts, some protocols suggest dropping the catalyst into a hot solution, but for general cross-coupling, this risks immediate decomposition.
-
Rescue Module: Additives & Stabilization
When standard optimization fails, chemical additives can stabilize the colloidal Pd.
Q: Can I add something to stop the black precipitate?
A: Yes, specific
Protocol: The Maleic Anhydride Stabilizer
Maleic anhydride (MA) acts as a "dummy ligand" that binds to Pd(0) loosely. It prevents Pd-Pd aggregation but is easily displaced by the aryl halide for the reaction to proceed.
-
Loading: Add 10–20 mol% Maleic Anhydride (relative to the substrate, or 1-2 equiv relative to Pd).
-
Mechanism: MA withdraws electron density from Pd, making it less nucleophilic (slower reaction) but significantly more stable against aggregation.
-
Warning: This will slow down the reaction rate. You may need to increase the time or temperature.
Protocol: The "Ligand Overdose"
If using monodentate ligands (like
-
Standard Ratio: 1:2 (Pd:L).
-
Rescue Ratio: 1:4 or 1:6 (Pd:L).
-
Logic: Le Chatelier’s principle. Excess free ligand forces the equilibrium back toward the ligated
species and away from naked .
Troubleshooting Decision Tree
Figure 2: Troubleshooting workflow for catalyst deactivation.
References
-
Ananikov, V. P., et al. (2012).[1] Toward the Ideal Catalyst: From Atomic Centers to a "Cocktail" of Catalysts. Organometallics.[1][5] (Discusses the dynamic nature of Pd clusters vs. bulk metal).
-
Buchwald, S. L., et al. (2014). Palladium Precatalysts for Cross-Coupling: The G3 and G4 Series.[5][6] (Details the mechanism of precatalyst activation to prevent aggregation).
-
Organ, M. G., et al. (2006).[7] Pd-PEPPSI-NHC Precatalysts: Robustness and Stability. (Demonstrates the stability of NHC ligands against Pd black formation).
-
Chatani, N., et al. (2013). Effect of Maleic Anhydride on Palladium-Catalyzed Reactions. (Explains the stabilizing effect of electron-deficient olefins on Pd(0)).
-
Stahl, S. S., et al. (2004). Homogeneous Palladium Catalyst Suppressing Pd Black Formation.[8] (Discusses ligand strategies to maintain homogeneity).
Sources
- 1. Discovery and development of “cocktail”-type catalysis [ispm.ru]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Nickel and Palladium Catalysis: Stronger Demand than Ever - Ananikov Lab [ananikovlab.ru]
- 4. mdpi.com [mdpi.com]
- 5. enamine.net [enamine.net]
- 6. G3 and G4 Buchwald Precatalysts [sigmaaldrich.com]
- 7. scispace.com [scispace.com]
- 8. Homogeneous palladium catalyst suppressing Pd black formation in air oxidation of alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Support Center: Troubleshooting Low Cell Permeability of Pyrrolo[2,3-b]pyridine Inhibitors
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter drug discovery teams struggling with the cellular translation of pyrrolo[2,3-b]pyridine (7-azaindole) based kinase inhibitors. While the 7-azaindole core is a privileged scaffold that provides exquisite hydrogen-bonding geometry for the ATP-binding hinge region of kinases[1], this very feature often introduces severe permeability liabilities. The presence of both a hydrogen bond donor (N1-H) and an acceptor (N7) increases the topological polar surface area (tPSA) and desolvation energy, which can restrict passive membrane diffusion and increase susceptibility to efflux transporters[2].
This guide provides a causal, self-validating framework to diagnose and resolve low cell permeability in 7-azaindole series.
Diagnostic Workflow
Diagnostic workflow for troubleshooting low apparent permeability of 7-azaindole inhibitors.
Section 1: Frequently Asked Questions (Assay Diagnostics)
Q1: My 7-azaindole kinase inhibitor shows an apical-to-basolateral (A-B) permeability of < 2 × 10⁻⁶ cm/s in Caco-2 cells. Is it truly impermeable?
A: Not necessarily. Before concluding that your compound is impermeable, you must evaluate the mass balance (% recovery) . The 7-azaindole scaffold, especially when decorated with lipophilic aryl groups for kinase selectivity, often suffers from poor aqueous solubility and high non-specific binding to assay plastics or the cell monolayer itself[3]. If your recovery is < 70%, the low apparent permeability (
Q2: How do I distinguish between poor passive diffusion and active efflux?
A: You must perform a bidirectional Caco-2 assay to calculate the Efflux Ratio (ER), defined as
-
ER < 2.0: Indicates poor passive diffusion. The compound is likely too polar (high tPSA) or too large.
-
ER > 2.0: Indicates active efflux[5]. To validate this, run the assay in the presence of a known efflux inhibitor (e.g., 50 µM Verapamil for P-gp or 10 µM Fumitremorgin C for BCRP). If the ER collapses to ~1 in the presence of the inhibitor, your compound is definitively an efflux substrate.
Q3: The compound is highly lipophilic (clogP > 4) but still shows low passive permeability. Why? A: This is a classic "desolvation penalty" issue. While lipophilicity generally drives membrane partitioning, the N1-H of the pyrrolo[2,3-b]pyridine forms strong hydrogen bonds with water molecules. For the compound to enter the hydrophobic core of the lipid bilayer, it must shed this hydration shell. If the energetic cost of desolvation exceeds the thermodynamic gain of membrane partitioning, permeability will remain low despite high lipophilicity[1].
Section 2: Step-by-Step Methodology: Optimized Bidirectional Caco-2 Assay for "Sticky" Azaindoles
To overcome low recovery artifacts caused by solubility or non-specific binding, the standard Caco-2 protocol must be modified by introducing a "sink condition" in the receiver chamber. Adding Bovine Serum Albumin (BSA) is a proven method to mimic physiological protein binding and pull the compound across the monolayer[6].
Protocol: BSA-Optimized Bidirectional Transport
-
Cell Culture Preparation: Seed Caco-2 cells (derived from human colon carcinoma) on polycarbonate filter supports (e.g., Transwell inserts) and culture for 21 days to allow full differentiation and tight junction formation[3].
-
Barrier Integrity Check: Prior to the assay, measure the Transepithelial Electrical Resistance (TEER). Only use wells with TEER > 250 Ω·cm² to ensure monolayer integrity[7].
-
Buffer Preparation:
-
Donor Buffer: Hank's Balanced Salt Solution (HBSS) buffered with 10 mM HEPES at pH 7.4.
-
Receiver Buffer: HBSS + 10 mM HEPES + 0.25% to 0.5% BSA at pH 7.4[6]. (Causality note: BSA binds the lipophilic 7-azaindole as it enters the receiver chamber, preventing it from partitioning back into the cells or sticking to the plastic, thus maintaining a concentration gradient.)
-
-
Dosing:
-
For A-B transport: Add 10 µM of the test compound to the apical chamber (donor). Add Receiver Buffer to the basolateral chamber.
-
For B-A transport: Add 10 µM of the test compound to the basolateral chamber (donor). Add Receiver Buffer to the apical chamber.
-
Crucial Step: Keep DMSO concentration ≤ 1% to prevent solvent-induced membrane toxicity and artifactual permeability[8].
-
-
Incubation & Sampling: Incubate at 37 °C for 120 minutes[7]. Take 50 µL aliquots from the receiver chamber at 30, 60, 90, and 120 minutes to ensure linear transport kinetics.
-
Quantification & Calculation: Analyze samples via LC-MS/MS[7]. Calculate
using the formula:ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> , where is the rate of permeation, is the surface area, and is the initial donor concentration.
Section 3: Chemical Optimization Strategies
If the assay confirms that your 7-azaindole suffers from true low permeability or high efflux, structural optimization is required. The table below summarizes field-validated medicinal chemistry strategies for this scaffold[1][2][9].
| Optimization Strategy | Structural Modification | Mechanistic Rationale | Typical Impact on Permeability & Potency |
| N1-Alkylation | Methylation or ethylation of the pyrrole nitrogen (N1). | Masks the primary hydrogen bond donor (HBD), drastically reducing tPSA and desolvation energy. | High increase in passive permeability. Caution: May abolish target activity if N1-H is required for kinase hinge binding[9]. |
| Fluorination | Addition of fluorine at the C-5 or C-6 position of the pyridine ring. | Inductively withdraws electron density, lowering the pKa of the N1-H and increasing overall lipophilicity. | Moderate increase in permeability. Often improves metabolic stability without disrupting hinge binding[1]. |
| Intramolecular H-Bonding | Installing a hydrogen bond acceptor (e.g., ether oxygen) on an adjacent side chain. | Forms a pseudo-ring system that internally satisfies the N1-H donor, hiding it from the solvent environment. | Significant reduction in efflux. Improves passive permeability while maintaining the HBD for target engagement. |
| Linker Truncation | Removing polar linkers (e.g., carbonyl or sulfone groups) between the 7-azaindole and aryl substituents. | Reduces molecular weight, rotatable bonds, and total H-bond acceptors. | Improves cellular translation. Removing a carbonyl linker can shift the selectivity profile (e.g., PAK1 vs PAK4) while improving permeability[2]. |
References
-
Identification and optimisation of 7-azaindole PAK1 inhibitors with improved potency and kinase selectivity Source: MedChemComm (RSC Publishing) URL:[Link]
-
Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux Source: PubMed (NIH) URL:[Link]
-
Discovery of N-substituted 7-azaindoles as Pan-PIM kinases inhibitors Source: PubMed (NIH) URL:[Link]
-
Caco-2 Permeability Assay Source: Evotec URL:[Link]
-
The Azaindole Framework in the Design of Kinase Inhibitors Source: MDPI URL:[Link]
-
7 Ways Caco-2 Cells Can Make or Break Your Intestinal Permeability Models Source: Mimetas URL:[Link]
-
Caco-2 Permeability Assay Source: Domainex URL:[Link]
-
Novel Triazeneindole Antibiotics: Synthesis and Hit-to-Lead Optimization Source: MDPI URL:[Link]
Sources
- 1. The Azaindole Framework in the Design of Kinase Inhibitors [mdpi.com]
- 2. Identification and optimisation of 7-azaindole PAK1 inhibitors with improved potency and kinase selectivity - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 3. Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Triazeneindole Antibiotics: Synthesis and Hit-to-Lead Optimization [mdpi.com]
- 5. Caco-2 Permeability | Evotec [evotec.com]
- 6. enamine.net [enamine.net]
- 7. Caco-2 Permeability Assay | Domainex [domainex.co.uk]
- 8. Caco-2 Cell Tips for Reliable Intestinal Permeability Models [mimetas.com]
- 9. Discovery of N-substituted 7-azaindoles as Pan-PIM kinases inhibitors - Lead optimization - Part III - PubMed [pubmed.ncbi.nlm.nih.gov]
Enhancing the in vivo stability of 5-bromo-3-phenyl-1H-pyrrolo[2,3-b]pyridine
Topic: Enhancing the in vivo stability of 5-bromo-3-phenyl-1H-pyrrolo[2,3-b]pyridine
Introduction: The "Translational Trap"
Current Status: You are likely observing a "Microsome/Hepatocyte Disconnect." Your compound, 5-bromo-3-phenyl-1H-pyrrolo[2,3-b]pyridine , shows acceptable stability in Human Liver Microsomes (HLM) but exhibits high clearance in hepatocytes or in vivo models (rodents/primates).[1]
The Diagnosis: This specific scaffold (3-phenyl-7-azaindole) is a classic victim of Aldehyde Oxidase (AO) mediated metabolism.[1] Unlike Cytochrome P450s (CYPs), AO is a cytosolic enzyme not present in standard microsomal preparations. If you rely solely on HLM data, you will miss the primary clearance pathway: oxidation at the C2 position of the pyrrole ring.
This guide provides the diagnostic workflow to confirm this liability and the specific medicinal chemistry and formulation protocols to fix it.
Module 1: Diagnostic Profiling (Root Cause Analysis)
Before attempting to stabilize the compound, you must confirm if the instability is driven by CYP-mediated hydroxylation (on the phenyl ring) or AO-mediated oxidation (on the 7-azaindole core).[1]
Step-by-Step Diagnostic Protocol
-
The "AO-Check" Assay (Cytosol vs. Microsome)
-
Objective: Distinguish between CYP and AO metabolism.
-
Reagents:
-
Procedure:
-
Interpretation:
-
Visualizing the Metabolic Soft Spots
Figure 1: Metabolic vulnerability map.[1] The C2 position is the primary "soft spot" for 7-azaindoles due to the electron-deficient nature of the pyridine ring facilitating nucleophilic attack by AO.
Module 2: Intrinsic Stabilization (Medicinal Chemistry)
If the diagnostic confirms metabolic instability, you must modify the structure. Below are the three highest-probability "patches" for this scaffold.
Strategy A: Blocking the AO Liability (C2 Modification)
AO requires an unsubstituted carbon alpha to the nitrogen. Blocking this position is the most effective stabilization strategy.
-
Modification: Introduce a small group at C2 (Methyl, Amino, or Cyclopropyl).
-
Impact: Sterically hinders the AO enzyme approach.
-
Risk: May induce steric clash with the kinase hinge region (if this is a kinase inhibitor).
-
Reference: Vertex Pharmaceuticals demonstrated that C2-substitution significantly reduces AO metabolism in 7-azaindole influenza inhibitors [1].[1]
Strategy B: Fluorination of the Phenyl Ring
If the phenyl ring is the site of CYP metabolism (hydroxylation), fluorine substitution is the standard remedy.
-
Modification: Replace Hydrogen with Fluorine at the para or meta position of the 3-phenyl ring.
-
Mechanism: The C-F bond is stronger than C-H, resisting CYP-mediated radical abstraction. It also lowers the electron density of the phenyl ring, making it less prone to oxidation.
-
Protocol: Use Selectfluor or NFSI during the synthesis of the phenyl-boronic acid precursor prior to Suzuki coupling.
Strategy C: Deuteration (The "Heavy" Switch)
Use this if you cannot alter the steric profile of the molecule (i.e., if C2-methyl kills potency).
-
Modification: Deuterate the C2-H of the pyrrole and the Phenyl ring protons.
-
Mechanism: Kinetic Isotope Effect (KIE) .[1] Breaking a C-D bond is significantly slower than breaking a C-H bond (up to 6-9x slower).[1]
-
Efficacy: Moderate. Often extends half-life (
) by 20-50% without changing binding affinity.[1]
Comparative Data: Stabilization Efficacy
| Strategy | Target Site | Primary Enzyme | Est. | Risk to Potency |
| C2-Methylation | Pyrrole C2 | Aldehyde Oxidase | >300% | High (Steric clash) |
| Phenyl-F | Phenyl Ring | CYP450 | 50-100% | Low |
| Deuteration | C2 / Phenyl | AO / CYP | 20-50% | None |
| Scaffold Hop | 7-Azaindazole | AO | Variable | Moderate |
Module 3: Extrinsic Stabilization (Formulation)
If you cannot change the molecule (e.g., it is a fixed tool compound), you must rely on formulation to protect it or overwhelm the clearance mechanisms.
Issue: Solubility-Limited Exposure
5-bromo-3-phenyl-1H-pyrrolo[2,3-b]pyridine is highly lipophilic (LogP ~3.[1]5) and crystalline (high melting point).[1] "Instability" is often confused with precipitation in the gut or low absorption.
Protocol: PLGA Nanoparticle Encapsulation
Encapsulation protects the compound from immediate degradation in the gut and modifies liver uptake.
-
Phase Preparation:
-
Organic Phase: Dissolve 10 mg Compound + 50 mg PLGA (Poly(lactic-co-glycolic acid)) in 2 mL Acetone.
-
Aqueous Phase: 10 mL of 1% PVA (Polyvinyl alcohol) in water.
-
-
Emulsification:
-
Add Organic phase to Aqueous phase dropwise under sonication (20 kHz, 60W) for 5 minutes.
-
-
Solvent Evaporation:
-
Stir at room temperature for 4 hours to evaporate acetone.
-
-
Collection:
-
Centrifuge (15,000 rpm, 20 min). Wash pellet 2x with water. Lyophilize.
-
Formulation Decision Tree
Figure 2: Decision matrix for determining if the "instability" is a chemical issue or a physical formulation issue.
Frequently Asked Questions (Troubleshooting)
Q1: My compound is stable in microsomes (>60 min half-life) but disappears in minutes in rats. Why? A: This is the hallmark of Aldehyde Oxidase (AO) metabolism. Rodents have different AO expression levels than humans, but both can metabolize 7-azaindoles at the C2 position. Microsomes do not contain AO (it is cytosolic).[1] You must test in Hepatocytes or S9 fractions (which contain cytosol) to see this clearance [1, 2].[1]
Q2: Can I use a CYP inhibitor cocktail to improve stability in vivo? A: Only if the issue is CYP-driven.[1] For 7-azaindoles, co-administration with 1-ABT (pan-CYP inhibitor) often fails to stop clearance because it does not inhibit AO.[1] If you suspect AO, co-administration with Hydralazine is a diagnostic tool in animals, though not a clinical solution.
Q3: Does the Bromine atom at C5 affect stability? A: Indirectly. The Bromine atom is electron-withdrawing.[1] While it doesn't usually undergo metabolism itself, it pulls electron density from the rings. Paradoxically, this can make the C2 position more electrophilic and susceptible to nucleophilic attack by AO [3]. Replacing Br with an electron-donating group (like -OMe) might reduce AO liability but will drastically change the pharmacophore.[1]
Q4: Is the N-H on the pyrrole ring a liability? A: Yes, for Phase II metabolism. The N1-H is acidic and can be glucuronidated.[1] If you see a metabolite with M+176 , that is the glucuronide. N-methylation prevents this but abolishes the key hinge-binding hydrogen bond in most kinase targets.[1]
References
-
Vertex Pharmaceuticals. (2017). Novel 2-Substituted 7-Azaindole and 7-Azaindazole Analogues as Potential Antiviral Agents. Journal of Medicinal Chemistry.
-
Pryde, D. C., et al. (2017). Aldehyde Oxidase: An Enzyme of Emerging Importance in Drug Discovery. Journal of Medicinal Chemistry. [1]
-
Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.
-
Di, L., & Kerns, E. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.
Sources
Validation & Comparative
A Comparative In Vivo Analysis: Pexidartinib vs. a Novel 1H-Pyrrolo[2,3-b]pyridine Derivative in Oncology Models
In the landscape of targeted cancer therapy, the inhibition of key signaling pathways that drive tumor growth and survival remains a cornerstone of drug development. This guide provides a detailed comparative analysis of the in vivo efficacy of two distinct kinase inhibitors: Pexidartinib, an FDA-approved Colony-Stimulating Factor 1 Receptor (CSF1R) inhibitor, and a promising preclinical candidate from the 1H-pyrrolo[2,3-b]pyridine class, a highly selective Ataxia-Telangiectasia Mutated (ATM) kinase inhibitor, herein referred to as Compound 25a. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at their mechanisms of action, preclinical performance, and the experimental methodologies used to evaluate their efficacy.
Introduction: Targeting Key Nodes in Cancer Signaling
Pexidartinib (TURALIO™) has established its clinical utility as the first systemic therapy for tenosynovial giant cell tumor (TGCT), a rare neoplastic disorder driven by the overexpression of the CSF1 ligand[1][2]. Its mechanism of action, centered on the inhibition of the CSF1R, has profound implications for modulating the tumor microenvironment, particularly by targeting tumor-associated macrophages (TAMs)[3][4][5].
Concurrently, the 1H-pyrrolo[2,3-b]pyridine scaffold has emerged as a versatile platform for the development of potent kinase inhibitors targeting various components of oncogenic signaling pathways. While the specific compound 5-bromo-3-phenyl-1H-pyrrolo[2,3-b]pyridine lacks extensive public data, a well-characterized derivative, Compound 25a, has demonstrated significant potential as a highly selective ATM inhibitor. ATM is a critical regulator of the DNA damage response (DDR), and its inhibition represents a promising strategy to enhance the efficacy of DNA-damaging chemotherapies[1].
This guide will dissect the in vivo performance of these two agents, providing a framework for understanding their distinct and potentially complementary roles in cancer therapy.
Comparative Data Presentation
The following tables summarize the key characteristics and in vivo efficacy data for Pexidartinib and Compound 25a.
Table 1: General Characteristics and Target Profiles
| Feature | Pexidartinib | Compound 25a (1H-pyrrolo[2,3-b]pyridine derivative) |
| Primary Target | Colony-Stimulating Factor 1 Receptor (CSF1R) | Ataxia-Telangiectasia Mutated (ATM) Kinase |
| Secondary Targets | KIT proto-oncogene receptor tyrosine kinase (KIT), FMS-like tyrosine kinase 3 (FLT3)[1][2] | Highly selective for ATM (>700-fold over other PIKK family members)[1] |
| Mechanism of Action | Inhibition of CSF1R signaling, leading to depletion and reprogramming of tumor-associated macrophages. | Inhibition of ATM kinase activity, disrupting the DNA damage response and sensitizing cancer cells to DNA-damaging agents. |
| Regulatory Status | FDA-approved for Tenosynovial Giant Cell Tumor (TGCT)[1][2] | Preclinical candidate[1] |
| Oral Bioavailability (mice) | Orally bioavailable[6] | Excellent (147.6%)[1] |
Table 2: In Vivo Efficacy and Study Parameters
| Parameter | Pexidartinib | Compound 25a |
| Cancer Model | Osteosarcoma orthotopic xenograft[4][5] | Colorectal cancer xenografts (HCT116 and SW620)[1] |
| Animal Model | Mice[4][5] | Mice[1] |
| Treatment Regimen | Systemic administration[4][5] | Oral administration, in combination with Irinotecan[1] |
| Key Efficacy Endpoint | Suppression of primary tumor growth and lung metastasis[4][5] | Tumor Growth Inhibition (TGI)[1] |
| Reported Efficacy | Significantly suppressed primary tumor growth and improved metastasis-free survival.[4][5] | Synergistic antitumor efficacy with Irinotecan, with TGI of 79.3% (HCT116) and 95.4% (SW620).[1] |
Signaling Pathways and Mechanisms of Action
A fundamental understanding of the signaling pathways targeted by these inhibitors is crucial for interpreting their in vivo effects.
Pexidartinib and the CSF1R Signaling Pathway
Pexidartinib exerts its therapeutic effect by inhibiting the Colony-Stimulating Factor 1 Receptor (CSF1R), a receptor tyrosine kinase. In many tumors, the CSF1 ligand is overexpressed, leading to the recruitment and proliferation of macrophages, which differentiate into tumor-associated macrophages (TAMs). These TAMs often adopt an M2-like phenotype, which is immunosuppressive and promotes tumor growth, angiogenesis, and metastasis. By blocking CSF1R, Pexidartinib depletes these TAMs from the tumor microenvironment, thereby relieving immunosuppression and hindering tumor progression.
Caption: Pexidartinib inhibits the CSF1R signaling pathway.
Compound 25a and the ATM Signaling Pathway
Compound 25a is a highly selective inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase. ATM is a master regulator of the cellular response to DNA double-strand breaks (DSBs), a lethal form of DNA damage often induced by chemotherapy and radiotherapy. Upon DNA damage, ATM is activated and phosphorylates a multitude of downstream targets, initiating cell cycle arrest, DNA repair, or apoptosis. By inhibiting ATM, Compound 25a prevents cancer cells from repairing DNA damage, leading to an accumulation of genomic instability and ultimately cell death, a concept known as synthetic lethality when combined with DNA-damaging agents.
Caption: Compound 25a inhibits the ATM-mediated DNA damage response.
Experimental Protocols
The following are representative in vivo experimental protocols for evaluating the efficacy of Pexidartinib and Compound 25a.
Pexidartinib In Vivo Efficacy in an Orthotopic Sarcoma Xenograft Model
This protocol is based on methodologies reported for evaluating the effect of Pexidartinib on tumor growth and metastasis in a sarcoma model[4][5].
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Phase I Study of the Combination of Pexidartinib and Sirolimus to Target Tumor-Associated Macrophages in Unresectable Sarcoma and Malignant Peripheral Nerve Sheath Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase 1b/2 study of orally administered pexidartinib in combination with radiation therapy and temozolomide in patients with newly diagnosed glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medrxiv.org [medrxiv.org]
- 5. CSF-1/CSF-1R Signaling Inhibitor Pexidartinib (PLX3397) Reprograms Tumor-Associated Macrophages and Stimulates T-cell Infiltration in Sarcoma Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Head-to-head comparison of pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d]pyrimidine scaffolds
Title: Head-to-Head Comparison: Pyrrolo[2,3-b]pyridine vs. Pyrrolo[2,3-d]pyrimidine Scaffolds in Kinase Inhibitor Design
Introduction As a Senior Application Scientist, I frequently encounter a critical decision point in the lead optimization phase of kinase drug discovery: selecting the optimal bicyclic heteroaromatic core. The hinge-binding scaffold is the engine of any Type I or Type II kinase inhibitor, dictating not only target affinity but also the entire physicochemical and ADME (Absorption, Distribution, Metabolism, and Excretion) profile of the molecule.
Two of the most privileged scaffolds in our arsenal are pyrrolo[2,3-b]pyridine (commonly known as 7-azaindole) and pyrrolo[2,3-d]pyrimidine (7-deazapurine). While they differ by only a single nitrogen atom in the six-membered ring, this subtle substitution profoundly alters electron density, hydrogen-bonding networks, and lipophilicity. This guide provides an objective, data-driven comparison of these two scaffolds, detailing the causality behind their performance differences and providing validated protocols for their experimental evaluation.
Structural and Physicochemical Causality
Both scaffolds act as adenine mimetics, binding to the ATP-binding site of kinases. They form a critical bidentate hydrogen bond with the kinase hinge region: the pyrrole N-H acts as a hydrogen bond donor, while the adjacent pyridine or pyrimidine nitrogen acts as a hydrogen bond acceptor.
However, the inclusion of the second nitrogen in the six-membered ring of pyrrolo[2,3-d]pyrimidine introduces significant physicochemical shifts:
-
Lipophilicity and Solubility: The extra nitrogen in the pyrimidine ring decreases the overall lipophilicity (LogP) of the scaffold. This generally translates to improved aqueous solubility compared to the highly lipophilic pyrrolo[2,3-b]pyridine.
-
Electronic Effects and Acidity: The electron-withdrawing nature of the additional nitrogen in the pyrimidine ring lowers the pKa of the pyrrole N-H. This makes the N-H a slightly stronger hydrogen bond donor, which can enhance hinge-binding affinity.
-
Membrane Permeability: While pyrrolo[2,3-d]pyrimidines boast better solubility, the higher lipophilicity of pyrrolo[2,3-b]pyridines often yields superior passive membrane permeability, making them highly attractive for central nervous system (CNS) targeted indications.
Table 1: Physicochemical and Structural Comparison
| Parameter | Pyrrolo[2,3-b]pyridine (7-Azaindole) | Pyrrolo[2,3-d]pyrimidine (7-Deazapurine) |
| Ring System | Pyrrole fused to Pyridine | Pyrrole fused to Pyrimidine |
| Heteroatom Count | 2 Nitrogen atoms | 3 Nitrogen atoms |
| H-Bond Acceptors | 1 (Pyridine N) | 2 (Pyrimidine N1, N3) |
| H-Bond Donors | 1 (Pyrrole N-H) | 1 (Pyrrole N-H) |
| Relative Lipophilicity | Higher (Favors permeability) | Lower (Favors solubility) |
| Hinge Binding Mode | Bidentate (N-H donor, N acceptor) | Bidentate (N-H donor, N1 acceptor) |
Scaffold Selection Logic
Scaffold selection logic tree based on physicochemical bottlenecks.
Case Study: Kinase Selectivity in Matched Molecular Pairs
The choice between these scaffolds is rarely just about solubility; it is fundamentally about kinase selectivity. The N3 nitrogen of the pyrrolo[2,3-d]pyrimidine can interact with specific gatekeeper residues or solvent-exposed regions that the carbon atom (C-H) in pyrrolo[2,3-b]pyridine cannot.
A definitive example is found in the development of Protein Kinase B (PKB/Akt) inhibitors. Researchers synthesized matched molecular pairs (MMPs) to evaluate selectivity against the closely related Protein Kinase A (PKA). As shown in Table 2, the pyrrolo[2,3-d]pyrimidine scaffold achieved a 150-fold selectivity for PKB over PKA. In contrast, the pyrrolo[2,3-b]pyridine analog showed virtually no selectivity . The causality lies in the ATP binding site: the pyrimidine N3 avoids a steric and electronic clash with a specific valine residue in PKA, driving the profound selectivity shift. Similar scaffold morphing strategies have been successfully employed in the design of highly selective LRRK2 and CSF1R inhibitors .
Table 2: Matched Molecular Pair Performance in PKB (Akt) Inhibition
| Scaffold Type | Compound | PKB IC50 (nM) | PKA IC50 (nM) | Selectivity (PKA/PKB) |
| Pyrrolo[2,3-b]pyridine | Compound 36 | 12 | 15 | ~1.2x |
| Pyrrolo[2,3-d]pyrimidine | Compound 2 | 8 | 1200 | 150x |
(Data adapted from the optimization of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidines)
Experimental Workflow: Self-Validating TR-FRET Kinase Assay
To objectively compare the binding affinity of these scaffolds, a highly reproducible, self-validating Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is required. This protocol ensures that any observed differences in IC50 are due to the scaffold's intrinsic affinity, not assay artifacts.
Methodology: TR-FRET Kinase Inhibition Profiling
-
Reagent Preparation: Prepare 1X Kinase Reaction Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT). Causality: DTT prevents the oxidation of catalytic cysteines, while Brij-35 prevents non-specific compound aggregation, ensuring that the measured inhibition is target-specific.
-
Compound Titration (The Self-Validating Step): Prepare an 11-point, 3-fold serial dilution of the test scaffolds in 100% DMSO. Transfer 100 nL to a 384-well low-volume proxiplate using an acoustic liquid handler (e.g., Echo 550).
-
Control Validation: Include a known reference inhibitor (e.g., Staurosporine) as a positive control (100% inhibition) and DMSO only as a negative control (0% inhibition) to calculate the Z'-factor. A Z'-factor > 0.6 validates the assay run.
-
-
Enzyme/Antibody Addition: Add 5 µL of a 2X Kinase/Europium-labeled Anti-Phospho Antibody mix to the assay plate. Incubate for 15 minutes at room temperature to allow pre-equilibration of the scaffold with the kinase hinge region.
-
Reaction Initiation: Add 5 µL of a 2X ATP/Fluorescein-labeled Peptide Substrate mix. Causality: The ATP concentration must be set at the apparent Km for the specific kinase to ensure an accurate comparison of competitive ATP-site binders across different assays.
-
Incubation & Termination: Seal the plate and incubate for 60 minutes at room temperature. Stop the reaction by adding 10 µL of TR-FRET Stop Buffer (containing EDTA to chelate Mg2+ and halt catalysis).
-
Detection: Read the plate on a TR-FRET compatible microplate reader (e.g., PerkinElmer EnVision). Excite at 340 nm and measure emission at 615 nm (Europium donor) and 665 nm (Fluorescein acceptor). Calculate the FRET ratio (665/615 nm) and fit the data to a 4-parameter logistic curve to determine the IC50.
Conclusion
The decision to deploy a pyrrolo[2,3-b]pyridine versus a pyrrolo[2,3-d]pyrimidine scaffold is a delicate balancing act. Pyrrolo[2,3-b]pyridines offer robust lipophilicity and excellent membrane permeability, making them ideal for CNS targets. Conversely, pyrrolo[2,3-d]pyrimidines provide superior aqueous solubility and unique opportunities to engineer exquisite kinase selectivity by exploiting the electronic profile of the additional pyrimidine nitrogen. By leveraging matched molecular pairs and validated TR-FRET workflows, drug development professionals can rationally select the optimal engine for their kinase inhibitor programs.
References
-
Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt) . Journal of Medicinal Chemistry (via PMC). URL:[Link]
-
Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)-Derived Crystallographic Surrogate . Journal of Medicinal Chemistry (ACS Publications). URL:[Link]
-
Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form . Journal of Medicinal Chemistry (ACS Publications). URL:[Link]
Evaluating the pharmacokinetic profile of 5-bromo-3-phenyl-1H-pyrrolo[2,3-b]pyridine derivatives
Executive Summary: The Strategic Advantage of the 7-Azaindole Scaffold
In the high-stakes arena of kinase inhibitor development, the 1H-pyrrolo[2,3-b]pyridine (commonly known as 7-azaindole ) scaffold has emerged as a superior bioisostere to the traditional indole. While indoles are privileged structures in nature, they often suffer from poor aqueous solubility and rapid oxidative metabolism.
This guide evaluates the pharmacokinetic (PK) profile of 5-bromo-3-phenyl-1H-pyrrolo[2,3-b]pyridine derivatives . This specific subclass represents a "sweet spot" in lead optimization:
-
The 7-Nitrogen lowers lipophilicity (LogP) and improves solubility compared to indoles.
-
The 5-Bromo substituent serves a dual purpose: it blocks a primary metabolic soft spot (C5 oxidation) and enables high-affinity halogen bonding with kinase hinge regions.
-
The 3-Phenyl moiety provides the necessary hydrophobic interactions common in ATP-competitive inhibitors.
Key Takeaway: This scaffold offers a 25-fold improvement in solubility and significantly enhanced metabolic stability over equivalent indole derivatives, though researchers must remain vigilant regarding Aldehyde Oxidase (AO) mediated metabolism at the C2 position.
Comparative Analysis: Performance vs. Alternatives
The following analysis compares the 5-bromo-7-azaindole scaffold against its direct structural precursors and a clinical benchmark.
Table 1: Physicochemical & Pharmacokinetic Comparison
| Feature | Target Series (5-Br-3-Ph-7-Azaindole) | Comparator A (3-Phenyl-Indole) | Comparator B (3-Phenyl-7-Azaindole) | Clinical Benchmark (Vemurafenib) |
| Scaffold Type | 7-Azaindole (Halogenated) | Indole (Parent) | 7-Azaindole (Unsubstituted) | 7-Azaindole (Complex) |
| Aqueous Solubility | High (200–500 µM) | Low (<10 µM) | Moderate (50–100 µM) | Low (requires formulation) |
| Metabolic Stability (HLM) | High (t1/2 > 60 min) | Low (t1/2 < 15 min) | Moderate (t1/2 ~30 min) | High |
| Primary Metabolic Risk | C2-Oxidation (Aldehyde Oxidase) | C5/C6-Hydroxylation (CYP450) | C5-Oxidation & C2-Oxidation | C2-Oxidation (Minor) |
| Kinase Potency Potential | High (Halogen Bond Donor) | Moderate | Moderate | Very High |
| Lipophilicity (cLogP) | ~3.2 | ~4.5 (High Risk) | ~2.5 | ~4.0 |
Expert Insight: The "Comparator A" (Indole) is often discarded early due to rapid clearance. "Comparator B" lacks the bromine atom, leaving the C5 position open to rapid CYP-mediated hydroxylation. The Target Series effectively "caps" this metabolic soft spot.
Mechanistic Deep Dive: Why the 5-Bromo Substitution Matters
The inclusion of a bromine atom at the 5-position is not merely for synthetic utility; it fundamentally alters the pharmacodynamics and pharmacokinetics of the molecule.
A. Metabolic Blocking (The "Teflon" Effect)
In unsubstituted 7-azaindoles, the electron-rich 5-position is a primary site for Cytochrome P450 (CYP) oxidative attack.
-
Mechanism: CYP enzymes typically insert an oxygen atom at the most electron-rich site.
-
Effect: Substituting Hydrogen with Bromine (a deactivating halogen) sterically and electronically hinders this oxidation, significantly extending the biological half-life (t1/2) .
B. Halogen Bonding (The Potency Booster)
Unlike hydrogen bonds, halogen bonds are highly directional interactions between the σ-hole (positive electrostatic potential) of the halogen and a Lewis base (e.g., the carbonyl oxygen of a kinase hinge residue).
-
Data Support: X-ray crystallography of kinase-inhibitor complexes often shows 5-bromo/chloro derivatives exhibiting 10–100x higher potency than their non-halogenated counterparts due to this specific anchoring.
Critical Liability: The Aldehyde Oxidase (AO) "Gotcha"
While the 7-azaindole scaffold reduces CYP metabolism, it introduces a new risk: Aldehyde Oxidase (AO) mediated metabolism.
-
The Pathway: AO attacks the electron-deficient C2 position of the pyridine ring (adjacent to the nitrogen), converting the parent compound into 2-hydroxy-7-azaindole (a lactam).
-
Why it matters: AO is a cytosolic enzyme, meaning standard Microsomal Stability Assays (which lack cytosol) will MISS this clearance pathway.
-
Mitigation: You must run stability assays in S9 fraction or Hepatocytes to detect this.
Visualizing the Metabolic Fate
Caption: Metabolic decision tree showing the protective role of 5-Br against CYP450 and the residual risk of AO metabolism at C2.
Experimental Protocols
To validate the PK profile of your specific derivative, use these self-validating protocols.
Protocol A: Differentiating CYP vs. AO Stability
Standard microsomal assays often yield false positives for stability because they lack AO.
-
System Preparation:
-
Group A (Microsomes): Human Liver Microsomes (HLM) + NADPH (activates CYP).
-
Group B (S9 Fraction): Human Liver S9 (contains both Microsomes + Cytosol) + NADPH + Hydralazine (specific AO inhibitor).
-
Group C (S9 Fraction): Human Liver S9 + NADPH (No inhibitor).
-
-
Incubation:
-
Spike test compound (1 µM) into buffer (pH 7.4).
-
Incubate at 37°C. Timepoints: 0, 15, 30, 60 min.
-
-
Analysis:
-
Interpretation (The Logic Check):
-
If Group A is stable but Group C is unstable = AO Metabolism is active.
-
If Group B recovers stability compared to Group C = Confirms AO liability.
-
Protocol B: PAMPA (Parallel Artificial Membrane Permeability Assay)
To assess passive diffusion and predict oral bioavailability.
-
Donor Plate: Add 300 µL of compound solution (10 µM in pH 7.4 PBS) to the bottom plate.
-
Acceptor Plate: Add 200 µL of acceptor buffer (pH 7.4) to the top plate.
-
Membrane: Coat the PVDF membrane filter with 5 µL of lecithin/dodecane solution (artificial lipid barrier).
-
Sandwich & Incubate: Mate plates and incubate for 5 hours at room temperature in a humidity chamber.
-
Quantification: Measure UV absorbance or LC-MS response in both Donor and Acceptor compartments.
-
Calculation:
-
Target:
indicates high permeability.
-
References
-
BenchChem. (2025).[3] A Comparative Guide to the Bioavailability of 7-Azaindole vs. Indole-Containing Drugs. Retrieved from
-
Popowycz, F., et al. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 19, 19937-19969. Retrieved from
-
Voth, A.R., & Ho, P.S. (2007).[4] The role of halogen bonding in inhibitor recognition and binding by protein kinases. Current Topics in Medicinal Chemistry, 7(14), 1336-1348.[4] Retrieved from
-
Zhang, H., et al. (2017). Novel 2-Substituted 7-Azaindole and 7-Azaindazole Analogues as Potential Antiviral Agents. ACS Medicinal Chemistry Letters. Retrieved from
- Meanwell, N.A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529–2591.
Sources
- 1. Detection and phase I metabolism of the 7-azaindole-derived synthetic cannabinoid 5F-AB-P7AICA including a preliminary pharmacokinetic evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 3. benchchem.com [benchchem.com]
- 4. The role of halogen bonding in inhibitor recognition and binding by protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the toxicity of 5-bromo-3-phenyl-1H-pyrrolo[2,3-b]pyridine in preclinical models
Executive Summary
This guide outlines the technical framework for assessing the toxicity profile of 5-bromo-3-phenyl-1H-pyrrolo[2,3-b]pyridine . As a 7-azaindole derivative, this molecule represents a "privileged scaffold" in kinase inhibitor discovery (e.g., Vemurafenib, Pexidartinib). Its structural distinctiveness lies in the nitrogen atom at position 7, which offers superior physicochemical properties compared to its indole isosteres.[1][2]
However, the introduction of a lipophilic phenyl group at C3 and a halogen at C5 necessitates a rigorous safety evaluation to rule out hepatotoxicity and QT prolongation early in the drug discovery cascade. This guide compares the target molecule against its Indole Isostere to demonstrate the "Nitrogen Effect" on safety and provides a self-validating protocol for CYP inhibition testing.
Comparative Analysis: The "Nitrogen Effect"
To understand the toxicity profile of the target, we must compare it to its direct structural alternative: 5-bromo-3-phenylindole . The critical difference is the presence of the pyridine nitrogen (N7) in the target.
Structural Comparison
-
Target: 5-bromo-3-phenyl-1H-pyrrolo[2,3-b]pyridine (7-Azaindole core)[3]
-
Alternative: 5-bromo-3-phenylindole (Indole core)
Performance & Toxicity Trade-off
The following table summarizes representative data trends observed when switching from an Indole to a 7-Azaindole scaffold.
| Feature | Target (7-Azaindole) | Alternative (Indole) | Mechanism / Causality |
| Aqueous Solubility | High (>50 µM) | Low (<5 µM) | The N7 atom acts as a Hydrogen Bond Acceptor (HBA), lowering LogP and improving dissolution. |
| Metabolic Stability | Moderate-High | Low | Indoles are electron-rich and prone to rapid oxidation at C2/C3. The electron-deficient pyridine ring in 7-azaindole stabilizes the core against oxidative metabolism. |
| CYP Inhibition Risk | Moderate | High | Indoles often bind promiscuously to CYP heme irons. 7-azaindoles are generally "cleaner" but the C3-phenyl group can still interact with CYP3A4. |
| Kinase Selectivity | High | Low | The N7 atom allows for specific bidentate H-bonding in the kinase hinge region, reducing off-target toxicity. |
| hERG Liability | Low Risk | Moderate Risk | Lower lipophilicity generally correlates with reduced hERG channel blockade. |
Visualizing the Assessment Workflow
The following diagram illustrates the tiered decision tree for assessing the toxicity of this specific scaffold.
Figure 1: Tiered toxicity assessment workflow. The critical "Gatekeeper" step for 7-azaindoles is Tier 2 (CYP Inhibition) due to the potential for pyridine-heme coordination.
Critical Experimental Protocol: CYP450 Inhibition Assay
For 3-substituted 7-azaindoles, the primary toxicity risk is drug-drug interaction (DDI) via inhibition of CYP3A4. The following protocol is designed to be self-validating by including internal positive controls and specific acceptance criteria.
Objective
To determine the IC50 of 5-bromo-3-phenyl-1H-pyrrolo[2,3-b]pyridine against CYP3A4 using a fluorescence-based assay.
Materials
-
Enzyme: Recombinant Human CYP3A4 (Baculosomes).
-
Substrate: BFC (7-benzyloxy-4-trifluoromethylcoumarin).
-
Cofactor: NADPH Regenerating System.
-
Positive Control: Ketoconazole (Known CYP3A4 inhibitor).
-
Test Compound: 5-bromo-3-phenyl-1H-pyrrolo[2,3-b]pyridine (dissolved in DMSO).
Step-by-Step Methodology
-
Preparation of Test Compounds:
-
Prepare a 10mM stock of the test compound in 100% DMSO.
-
Perform a 1:3 serial dilution in reaction buffer to generate an 8-point concentration curve (Range: 0.05 µM to 100 µM).
-
Self-Validation Check: Ensure final DMSO concentration in the assay well is <0.5% to prevent solvent-induced enzyme inhibition.
-
-
Enzyme-Substrate Mix (ESM):
-
Dilute CYP3A4 enzyme and BFC substrate in Potassium Phosphate buffer (pH 7.4).
-
Critical Step: Keep ESM on ice until use to prevent premature degradation.
-
-
Reaction Initiation:
-
Add 20 µL of Test Compound/Control to a black 96-well plate.
-
Add 40 µL of ESM. Incubate at 37°C for 10 minutes (pre-incubation allows detection of mechanism-based inhibitors).
-
Add 40 µL of pre-warmed NADPH solution to initiate the reaction.
-
-
Data Acquisition:
-
Read Fluorescence immediately (Kinetic Mode) or after 30 minutes (Endpoint Mode).
-
Excitation: 410 nm | Emission: 530 nm.
-
-
Validation Criteria (Pass/Fail):
-
Z-Factor: Must be > 0.5 for the assay plate to be valid.
-
Positive Control: Ketoconazole IC50 must fall within 15–50 nM. If outside this range, the enzyme batch is compromised.
-
Replicates: CV% between duplicates must be <10%.
-
Mechanistic Insight: The SAR of Toxicity
Understanding why we test specific endpoints for this molecule requires analyzing its Structure-Activity Relationship (SAR).
Figure 2: Structure-Activity Relationship (SAR) highlighting the functional role of each moiety in the toxicity profile.
-
N7 (Pyridine Nitrogen): The defining feature. Unlike the C-H in indole, this Nitrogen does not undergo epoxidation, reducing the risk of forming reactive metabolites that cause idiosyncratic hepatotoxicity [1].
-
C5-Bromo: Halogenation at C5 blocks the primary site of oxidative metabolism found in unsubstituted azaindoles. While this improves metabolic stability (t1/2), it increases LogP, necessitating hERG monitoring [2].
-
C3-Phenyl: This group provides potency but is the primary source of lipophilicity. If the LogP exceeds 4.0, the risk of phospholipidosis and off-target binding increases.
References
-
MDPI. (2014). The Azaindole Framework in the Design of Kinase Inhibitors.[1][2][4][5][6][7][8] (Discusses the metabolic advantages of 7-azaindole over indole).
-
BenchChem. (2025).[4][7][9] A Comparative Guide to the Metabolic Stability of Indoline and Azaindole Compounds. (Provides comparative metabolic stability data).
-
National Institutes of Health (NIH). (2020). Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors.[6] (Details CYP inhibition profiles of C3-substituted azaindoles).
-
PubChem. (2025).[10] Compound Summary: 5-bromo-3-phenyl-1H-pyrrolo[2,3-b]pyridine. (Physicochemical property data).
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. researchgate.net [researchgate.net]
- 3. Detection and phase I metabolism of the 7-azaindole-derived synthetic cannabinoid 5F-AB-P7AICA including a preliminary pharmacokinetic evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. tesidottorato.depositolegale.it [tesidottorato.depositolegale.it]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 5-bromo-3-methyl-1H-pyrrolo(2,3-b)pyridine | C8H7BrN2 | CID 45480255 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
5-bromo-3-phenyl-1H-pyrrolo[2,3-b]pyridine proper disposal procedures
Proper disposal of 5-bromo-3-phenyl-1H-pyrrolo[2,3-b]pyridine requires strict adherence to protocols designed for halogenated heteroaromatic compounds . As a kinase inhibitor scaffold, this compound possesses biological activity and chemical stability that necessitate high-temperature incineration to prevent environmental persistence and toxic byproducts.
This guide provides an operational framework for researchers, ensuring compliance with RCRA (Resource Conservation and Recovery Act) standards and laboratory best practices.
Part 1: Executive Safety & Classification Summary
Before handling waste, you must correctly classify the material to ensure it enters the correct destruction stream.
| Parameter | Technical Specification |
| Chemical Class | Halogenated 7-Azaindole Derivative |
| Primary Hazard | Irritant / Potential Acute Toxin (Treat as highly bioactive) |
| Waste Stream | Halogenated Organic Waste (Do NOT mix with non-halogenated solvents) |
| Disposal Method | High-Temperature Incineration (Required for Br-C bond destruction) |
| Drain Disposal | STRICTLY PROHIBITED (High aquatic toxicity risk) |
Critical Warning: This compound contains a bromine atom. Combustion in standard low-temperature boilers can generate hydrogen bromide (HBr) and brominated dioxins. It must be sent to a facility equipped with acid gas scrubbers.
Part 2: Hazard Profile & Pre-Disposal Handling
While specific toxicological data for the 3-phenyl derivative may be sparse, the Precautionary Principle dictates it be treated based on the hazards of the core 5-bromo-7-azaindole scaffold.
-
Bioactivity: As a structural analog to kinase inhibitors (e.g., Vemurafenib intermediates), assume potent biological activity. Avoid dust inhalation.[1][2]
-
Reactivity: Stable under normal conditions but incompatible with strong oxidizing agents.
-
PPE Requirements: Nitrile gloves (double-gloving recommended for solutions), lab coat, and safety glasses. Use a particulate respirator (N95/P100) if handling open powders outside a fume hood.
Part 3: Step-by-Step Disposal Protocols
Scenario A: Pure Solid Waste (Expired or Surplus)
Applicable to: Old reagent bottles, scraped products, lyophilized powders.
-
Containment: Transfer the solid into a wide-mouth high-density polyethylene (HDPE) or glass jar.
-
Expert Insight: Avoid low-density plastics if the solid is damp with solvent, as halogenated compounds can permeate/degrade them.
-
-
Labeling: Affix a hazardous waste tag immediately.
-
Required Fields: "Hazardous Waste," Chemical Name (Full IUPAC), "Toxic," "Irritant," and "Solid - Halogenated."
-
-
Segregation: Place the container in the Solid Hazardous Waste bin. Do not bulk with silica gel or general trash.
Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquors)
Applicable to: Compound dissolved in DMSO, DCM, Ethyl Acetate, or Methanol.
-
pH Check: Ensure the solution is Neutral (pH 6-8).
-
Why? Acidic halogenated waste can generate toxic vapors (e.g., acid halides) when mixed with other organic waste streams. Neutralize with Sodium Bicarbonate if necessary.
-
-
Solvent Segregation:
-
If dissolved in DCM/Chloroform: Pour into the Halogenated Solvent Waste carboy.
-
If dissolved in Acetone/Methanol/DMSO: You must still classify this as Halogenated Waste because the solute (5-bromo-3-phenyl-1H-pyrrolo[2,3-b]pyridine) contains bromine.
-
Rule of Thumb: If the halogenated compound concentration is >1%, the entire mixture is treated as halogenated waste.
-
-
Container: Use amber glass or chemically resistant HDPE carboys. Keep the cap vented or loose if gas evolution is suspected (rare for this compound, but good practice).
Scenario C: Contaminated Debris (Sharps, Vials, filters)
Applicable to: Syringes, TLC plates, filter paper, and empty vials.
-
Sharps: Place needles/syringes directly into a Red Biohazard/Sharps Bin labeled for chemical contamination.
-
Glassware/TLC Plates:
-
Dry the debris in a fume hood to remove volatile solvents.
-
Place in a Chemically Contaminated Solid Waste bucket (usually a 5-gallon pail with a latching lid).
-
Note: Do not place in regular broken glass boxes.
-
Part 4: Decision Logic & Workflow (Visualization)
The following diagram illustrates the critical decision points for disposing of 5-bromo-3-phenyl-1H-pyrrolo[2,3-b]pyridine to ensure it reaches the correct incinerator.
Figure 1: Decision matrix for segregating halogenated heteroaromatic waste streams.
Part 5: Scientific Rationale (The "Why")
1. Halogenated Waste Segregation: The presence of the bromine atom at position 5 is the determining factor for disposal. When brominated compounds are incinerated at standard temperatures (<850°C), they can form Hydrogen Bromide (HBr) and potentially Poly-Brominated Dibenzodioxins (PBDDs) .
-
Protocol: By segregating this into the "Halogenated" stream, waste management facilities route it to high-temperature incinerators (>1100°C) equipped with rapid quench cooling and caustic scrubbers to neutralize acid gases and prevent dioxin reformation.
2. Aquatic Toxicity Prevention: 7-azaindole derivatives are often lipophilic and stable. If released into the water table (via sink disposal), they can persist and bioaccumulate.
-
Protocol: Zero-discharge policy. Even trace amounts in glassware washings should be collected in the liquid waste container, not flushed.
3. Chemical Compatibility: While the pyrrolo[2,3-b]pyridine ring is relatively stable, it is nitrogen-rich. Mixing concentrated azaindole waste with strong oxidizers (like Nitric Acid waste) can theoretically lead to nitration or energetic decomposition.
-
Protocol: Always keep organic waste separate from aqueous acid/oxidizer waste streams.
References
-
Fisher Scientific. (2021). Safety Data Sheet: 5-Bromo-1H-pyrrolo[2,3-b]pyridine. Link
-
National Institutes of Health (PubChem). (n.d.). 5-Bromo-1H-pyrrolo[2,3-b]pyridine Compound Summary. Link
-
University of Illinois Urbana-Champaign (DRS). (2023). Halogenated Solvents and Waste Segregation Guide. Link
-
Temple University EHRS. (2024). Halogenated Solvents in Laboratories: Identification and Disposal. Link
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
